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  • Product: 1-(2-Adamantyl)piperazine
  • CAS: 57942-77-5; 74525-85-2

Core Science & Biosynthesis

Foundational

Structural Elucidation of Novel 1-(2-Aryl-2-Adamantyl)piperazine Derivatives

An In-Depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Foreword: Decoding Complexity in Drug Discovery The 1-(2-aryl-2-adamantyl)piperazine scaffold represents a fascinating a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Foreword: Decoding Complexity in Drug Discovery

The 1-(2-aryl-2-adamantyl)piperazine scaffold represents a fascinating and promising area of medicinal chemistry. These molecules, which merge the rigid, lipophilic adamantane cage with the versatile piperazine ring, have shown significant potential as anticancer agents and modulators of sigma receptors.[1][2][3] The precise three-dimensional arrangement of the aryl substituent relative to the bulky adamantane core and the conformation of the piperazine ring are critical determinants of their biological activity. Therefore, unambiguous structural elucidation is not merely a procedural step but a foundational pillar for establishing structure-activity relationships (SAR) and advancing these compounds through the drug development pipeline.[4]

This guide eschews a one-size-fits-all template. Instead, it presents a holistic and synergistic analytical strategy tailored to the unique challenges posed by this molecular class. We will explore the core techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—not as isolated procedures, but as interconnected components of a self-validating system. We will further delve into how computational chemistry serves as a powerful ally, bridging experimental data with theoretical models to resolve ambiguity and enhance confidence. Our focus will remain on the causality behind methodological choices, ensuring that each step is understood in the context of achieving absolute structural certainty.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Assignment

NMR spectroscopy is the principal technique for elucidating the covalent framework of organic molecules in solution.[5] For 1-(2-aryl-2-adamantyl)piperazine derivatives, it provides the initial, indispensable map of proton and carbon environments.

Expertise & Experience: Navigating the Spectroscopic Challenges

The unique structure of these derivatives presents specific NMR challenges. The high symmetry of the adamantane core, if unsubstituted, results in a simple spectrum with few signals.[6][7] However, the 2-position substitution breaks this symmetry, leading to a more complex and often crowded spectrum. The methylene protons on the adamantane cage become diastereotopic due to the rigid, chiral environment, resulting in complex splitting patterns.[8] Furthermore, signal overlap between the adamantane and piperazine protons is common.

Consequently, one-dimensional (1D) ¹H and ¹³C NMR spectra are insufficient for complete assignment. A suite of two-dimensional (2D) experiments is mandatory to deconstruct the spin systems and definitively link atoms within the molecular scaffold.[1]

Trustworthiness: A Self-Validating NMR Protocol

The following protocol is designed as a self-validating workflow, where the results of each experiment corroborate the others, leading to an unambiguous assignment.

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice depends on the compound's solubility.[6]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Filter the solution into a high-quality 5 mm NMR tube.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe the overall signal distribution, integration, and multiplicity.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Spectra Acquisition (The Key to Elucidation):

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is essential for tracing the proton connectivity within the aryl ring, the piperazine ring, and the adamantane cage.

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). It is the definitive tool for assigning carbons based on their known proton assignments from the COSY spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is crucial for connecting the disparate fragments of the molecule, such as linking the aryl protons to the adamantane C-2, or the piperazine protons to the adamantane C-2.

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of bond connectivity. It is invaluable for determining the stereochemistry and preferred conformation, for instance, the orientation of the aryl ring relative to the adamantane cage.[8]

Authoritative Grounding: Expected Chemical Shifts

The following table summarizes typical chemical shift ranges, providing a baseline for spectral interpretation. Actual values will vary based on the specific aryl substituents and solvent.

MoietyAtomTypical ¹H δ (ppm)Typical ¹³C δ (ppm)
Adamantane Bridgehead CH (C-1, C-3, etc.)1.7 - 2.228 - 35
Methylene CH₂1.5 - 2.037 - 45
Substituted C-2N/A40 - 50
Piperazine Axial CH₂2.4 - 2.845 - 55
Equatorial CH₂2.8 - 3.245 - 55
Aryl (Phenyl) Ortho/Meta/Para CH7.0 - 8.0125 - 135
Substituted CN/A130 - 150

Data compiled from references.[8][9][10]

Visualization: NMR Elucidation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment Prep Dissolve Sample (5-10 mg in 0.6 mL CDCl₃) Acq_1D 1D Spectra: ¹H, ¹³C, DEPT Prep->Acq_1D Load Sample Acq_2D 2D Spectra: COSY, HSQC, HMBC, NOESY Acq_1D->Acq_2D Initial Assessment Analysis_1 Assign Spin Systems (Aryl, Piperazine) using COSY Acq_2D->Analysis_1 Analysis_2 Assign Carbons using HSQC Analysis_1->Analysis_2 Analysis_3 Connect Fragments (Adamantane-Piperazine) using HMBC Analysis_2->Analysis_3 Analysis_4 Confirm Stereochemistry using NOESY Analysis_3->Analysis_4 Final Final Structure Analysis_4->Final

Caption: Workflow for comprehensive NMR-based structural elucidation.

Chapter 2: Mass Spectrometry: Confirming Composition and Connectivity

While NMR defines the molecular skeleton, mass spectrometry (MS) provides two vital pieces of information: the exact molecular weight, which confirms the elemental formula, and fragmentation patterns, which corroborate the connectivity established by NMR.

Expertise & Experience: Choosing the Right MS Approach

For these polar, non-volatile compounds, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, providing a clear readout of the molecular weight. High-Resolution Mass Spectrometry (HRMS), often performed on a Time-of-Flight (TOF) or Orbitrap analyzer, is critical. It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the unambiguous determination of the elemental formula and distinguishing it from other potential formulas with the same nominal mass.

Tandem mass spectrometry (MS/MS) is used to purposefully induce fragmentation. The characteristic cleavage points for this scaffold are the C-N bonds of the piperazine ring and the bond connecting the piperazine nitrogen to the adamantane C-2.[11][12][13]

Trustworthiness: A Self-Validating MS Protocol

Experimental Protocol: HRMS and Tandem MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Incorporate 0.1% formic acid into the solvent to promote protonation and enhance the [M+H]⁺ signal.

  • HRMS (Full Scan) Acquisition:

    • Infuse the sample into the ESI source.

    • Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-1000).

    • Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the elemental composition, comparing it to the theoretical formula. The mass error should ideally be < 5 ppm.

  • Tandem MS (MS/MS) Acquisition:

    • Set the mass spectrometer to isolate the [M+H]⁺ ion of interest.

    • Induce fragmentation of the isolated ion in a collision cell using an inert gas (e.g., argon) at varying collision energies.

    • Acquire the spectrum of the resulting fragment ions.

    • Analyze the fragmentation pattern to confirm the presence of the adamantyl and piperazine moieties.

Authoritative Grounding: Predicted Fragmentation

For a hypothetical compound, 1-(2-phenyl-2-adamantyl)piperazine , the following table outlines expected key fragments.

Fragment DescriptionProposed StructureTheoretical m/z [M+H]⁺
Molecular IonC₂₂H₃₀N₂323.2487
Loss of PhenylC₁₆H₂₅N₂245.2018
Adamantyl CationC₁₀H₁₅135.1174
Piperazine Ring CleavageC₄H₉N₂85.0766
Phenylpiperazine CationC₁₀H₁₃N₂161.1079

Fragmentation pathways based on known behaviors of piperazine and adamantane derivatives.[11][12][14]

Visualization: Predicted MS/MS Fragmentation Pathway

MS_Fragmentation Parent [M+H]⁺ 1-(2-phenyl-2-adamantyl)piperazine m/z = 323.25 Frag1 Loss of Phenyl m/z = 245.20 Parent->Frag1 - C₆H₅ Frag2 Adamantyl Cation m/z = 135.12 Parent->Frag2 Cleavage Frag3 Piperazine Cleavage m/z = 85.08 Parent->Frag3 Cleavage Frag4 Phenylpiperazine Cation m/z = 161.11 Parent->Frag4 Cleavage

Caption: Predicted fragmentation pathway for a model compound in MS/MS.

Chapter 3: Single-Crystal X-ray Crystallography: The Gold Standard

When an unambiguous, three-dimensional structure including absolute stereochemistry is required, single-crystal X-ray crystallography is the definitive technique.[15] It provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation in the solid state.

Expertise & Experience: The Crystallization Challenge

The primary hurdle for this technique is not data collection but sample preparation: growing a single, high-quality crystal suitable for diffraction.[16] The conformational flexibility of the piperazine ring and the potential for multiple packing arrangements can make crystallization challenging. Success often relies on systematically screening a wide range of solvents and crystallization techniques.

Experimental Protocol: From Solution to Structure

  • Crystal Growth:

    • Dissolve the highly purified compound in a minimal amount of a good solvent.

    • Employ slow evaporation, vapor diffusion (using a poor solvent to slowly precipitate the compound), or slow cooling techniques. Screen a variety of solvents (e.g., ethanol, acetone, ethyl acetate, hexane) and solvent mixtures.[15][16]

    • Patience is key; crystal growth can take days to weeks.

  • Crystal Mounting and Data Collection:

    • Select a well-formed, defect-free crystal (< 0.5 mm) and mount it on a goniometer head.[15]

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Collect diffraction data using a diffractometer by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map and build a preliminary structural model.

    • Refine the model against the experimental data to obtain the final, accurate crystal structure. The quality of the final structure is often judged by its R-factor (residual factor), with values below 5% (0.05) indicating a very good refinement.

Authoritative Grounding: Key Crystallographic Parameters

For a hypothetical derivative, a successful analysis would yield data similar to the following.

ParameterExample ValueSignificance
Chemical FormulaC₂₂H₃₀N₂Confirms composition in the crystal
Crystal SystemMonoclinicDescribes the basic crystal lattice shape
Space GroupP2₁/cDescribes the symmetry elements within the cell
a, b, c (Å)10.5, 15.2, 12.1Unit cell dimensions
β (°)98.5Unit cell angle
Z4Number of molecules per unit cell
R-factor0.045Indicates a good fit between model and data

Data format based on published adamantane crystal structures.[15][17]

Visualization: X-ray Crystallography Workflow

XRay_Workflow Start Purified Compound Growth Crystal Growth (Slow Evaporation / Vapor Diffusion) Start->Growth Mount Mount Single Crystal Growth->Mount Collect X-ray Diffraction Data Collection Mount->Collect Solve Structure Solution (Phase Problem) Collect->Solve Refine Structural Refinement Solve->Refine Final Final 3D Structure (Bond Lengths, Angles) Refine->Final

Caption: The experimental workflow for single-crystal X-ray diffraction.

Chapter 4: Computational Chemistry: A Synergistic Approach

Computational chemistry is no longer just a theoretical exercise; it is a practical tool that synergizes with experimental data to solve complex structural problems.[4] For these adamantyl-piperazine derivatives, its most powerful application lies in resolving NMR assignment ambiguities.

Expertise & Experience: Integrating Theory with Experiment

When NMR spectra are highly complex or when several isomers are possible, comparing experimental data to computationally predicted data can be decisive. By using Density Functional Theory (DFT), one can calculate the theoretical NMR chemical shifts for a proposed structure. Statistical comparison between the calculated and experimental shifts can then provide a probability score for the correctness of that structure.[18]

Protocol: Computationally-Assisted NMR Assignment

  • Structure Generation: Build the proposed 3D structure(s) of the derivative(s) in silico.

  • Conformational Search & Optimization: Perform a conformational search to find low-energy conformers. Optimize the geometry of the most stable conformer(s) using a suitable DFT method (e.g., B3LYP/6-31G(d)).

  • NMR Chemical Shift Calculation: Using the optimized geometry, calculate the NMR shielding tensors, typically using the GIAO (Gauge-Including Atomic Orbital) method.

  • Data Correlation: Convert the calculated shielding tensors to chemical shifts and compare them with the experimental ¹H and ¹³C NMR data.

  • Statistical Analysis: Use established methods like the DP4+ probability analysis to determine the statistical likelihood that the proposed structure matches the experimental data.[18]

Visualization: Integrated Experimental-Computational Workflow

Computational_Workflow cluster_exp Experimental cluster_comp Computational Exp_NMR Acquire Experimental ¹H & ¹³C NMR Data Analysis Compare Experimental vs. Theoretical Shifts (e.g., DP4+ Analysis) Exp_NMR->Analysis Comp_Struct Propose Candidate Structure(s) Comp_Opt DFT Geometry Optimization Comp_Struct->Comp_Opt Comp_Calc Calculate Theoretical NMR Shifts (GIAO) Comp_Opt->Comp_Calc Comp_Calc->Analysis Result Validated Structure Analysis->Result

Caption: Integrated workflow combining experimental NMR and computational chemistry.

Conclusion: An Integrated Strategy for Certainty

The structural elucidation of novel 1-(2-aryl-2-adamantyl)piperazine derivatives requires a multi-faceted analytical approach. Relying on a single technique is insufficient to resolve the inherent complexities of this scaffold. The strategy outlined in this guide—beginning with comprehensive 2D NMR to map the covalent framework, followed by HRMS to confirm elemental composition and fragmentation, and culminating in X-ray crystallography for definitive 3D structure—provides a robust, self-validating pathway. The integration of computational chemistry further strengthens this process, offering a powerful tool to resolve ambiguities. By employing this synergistic methodology, researchers can achieve the high level of structural certainty required to confidently advance these promising molecules in the field of drug discovery.

References

  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731. [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Kovács, A., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed. [Link]

  • Pál, C., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Taylor & Francis Online. [Link]

  • Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687. [Link]

  • ResearchGate. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. ResearchGate. [Link]

  • Kelani, M. T., et al. (2019). Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. SciELO. [Link]

  • ResearchGate. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]

  • Yeap, C. S., et al. (2021). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. PMC. [Link]

  • Fiehn Lab. Structure Elucidation of Small Molecules. UC Davis. [Link]

  • Calvano, C. D., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. [Link]

  • Fytas, G., et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. PubMed. [Link]

  • Madej, K., & Teresiński, G. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • ResearchGate. (2018). Computational Methods for Small Molecule Identification. ResearchGate. [Link]

  • Zare Shahneh, M. R. (2023). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry. eScholarship. [Link]

  • ResearchGate. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity. ResearchGate. [Link]

  • Zanardi, M. M., & Sarotti, A. M. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry. [Link]

  • Menger, F. M., et al. (2001). Adamantane-Based Crystals with Rhythmic Morphologies. ACS Publications. [Link]

  • ResearchGate. (2020). Single-crystal X-ray crystallographic data of compounds 7d and 8d. ResearchGate. [Link]

  • Wikipedia. Adamantane. Wikipedia. [Link]

  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity. NCBI. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • MDPI. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity. MDPI. [Link]

Sources

Exploratory

1-(2-Adamantyl)piperazine: Chemical Identifiers, Synthetic Workflows, and Pharmacological Applications

Executive Summary 1-(2-Adamantyl)piperazine is a highly versatile pharmacophore building block utilized extensively in medicinal chemistry and drug discovery. By coupling the rigid, lipophilic adamantane cage with the ba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Adamantyl)piperazine is a highly versatile pharmacophore building block utilized extensively in medicinal chemistry and drug discovery. By coupling the rigid, lipophilic adamantane cage with the basic, hydrogen-bonding capable piperazine ring, researchers can design molecules with enhanced metabolic stability, superior blood-brain barrier (BBB) penetration, and targeted receptor affinities. This technical guide provides an authoritative breakdown of the compound’s chemical identifiers, a mechanistically grounded synthetic protocol, orthogonal analytical validation methods, and its current applications in oncology and neuropharmacology.

Chemical Identity and Structural Parameters

The precise identification of 1-(2-Adamantyl)piperazine is critical, as the adamantyl group can be substituted at either the 1-position (bridgehead) or the 2-position (bridging carbon). Commercial catalogs frequently index the hydrochloride salt under the primary CAS number [1].

Table 1: Key Chemical Identifiers and Properties

ParameterValue
IUPAC Name 1-(adamantan-2-yl)piperazine
CAS Number 74525-85-2 (Monohydrochloride salt)
Molecular Formula C₁₄H₂₄N₂ (Free base) / C₁₄H₂₄N₂·HCl (Salt)
Molar Mass 220.36 g/mol (Free base) / 256.82 g/mol (HCl salt)
SMILES String C1CN(CCN1)C2C3CC4CC2CC(C3)C4
Structural Core Tricyclo[3.3.1.1^{3,7}]decane linked to 1,4-diazacyclohexane

The Pharmacophore: Causality in Drug Design

The strategic inclusion of the 2-adamantyl moiety serves two primary mechanistic functions in drug development:

  • Steric Shielding: The bulky, three-dimensional cage structure of adamantane sterically hinders adjacent functional groups, protecting them from rapid enzymatic degradation by Cytochrome P450 (CYP) enzymes [2].

  • Lipophilicity & Membrane Permeability: The highly hydrophobic nature of the adamantane core significantly lowers the polar surface area (PSA) of the parent molecule, driving passive diffusion across lipid bilayers, which is particularly crucial for central nervous system (CNS) targets [4].

Synthetic Methodology: Reductive Amination Protocol

The most efficient and scalable route to synthesize 1-(2-Adamantyl)piperazine is via the reductive amination of 2-adamantanone with mono-Boc-protected piperazine [3].

Step-by-Step Protocol
  • Imine Formation:

    • Action: Dissolve 1.0 eq of 2-adamantanone and 1.1 eq of 1-Boc-piperazine in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

    • Causality: DCE is utilized as a non-coordinating, aprotic solvent that facilitates the condensation of the ketone and amine into an intermediate iminium ion without competing for hydrogen bonding.

  • Selective Reduction:

    • Action: Add 1.5 eq of Sodium triacetoxyborohydride (Na(OAc)₃BH) portion-wise. Stir for 12 hours under a nitrogen atmosphere.

    • Causality: Na(OAc)₃BH is selected over Sodium borohydride (NaBH₄) because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This prevents the premature, direct reduction of 2-adamantanone into 2-adamantanol, ensuring the hydride is selectively delivered to the more electrophilic iminium ion.

  • Quench and Extraction:

    • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate in vacuo.

    • Causality: The mild base neutralizes the acetic acid byproduct and hydrolyzes the boron complexes, driving the lipophilic Boc-protected intermediate into the organic phase.

  • Boc Deprotection:

    • Action: Dissolve the intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature.

    • Causality: TFA provides the necessary acidic environment to protonate the tert-butyl oxygen, leading to the cleavage of the Boc group via the expulsion of isobutylene gas and carbon dioxide, yielding the free secondary amine.

  • Salt Formation (Optional):

    • Action: Treat the free base with 2M HCl in diethyl ether to precipitate 1-(2-Adamantyl)piperazine hydrochloride.

Synthesis N1 2-Adamantanone + Boc-Piperazine N2 Reductive Amination Na(OAc)3BH, DCE N1->N2 N3 1-(2-Adamantyl)-4-Boc-piperazine N2->N3 N4 Boc Deprotection TFA, DCM N3->N4 N5 1-(2-Adamantyl)piperazine (Free Base / HCl salt) N4->N5

Synthetic workflow for 1-(2-Adamantyl)piperazine.

Self-Validating Analytical Workflow

To ensure the integrity of the synthesized compound, a self-validating analytical system utilizing orthogonal techniques must be employed.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight. The free base must exhibit a distinct [M+H]+ peak at m/z 221.1.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Regiochemical validation is critical here. Unlike 1-adamantyl derivatives (which attach at the quaternary bridgehead carbon), the 2-adamantyl attachment will display a distinct methine (CH) proton multiplet at approximately δ 1.5–2.0 ppm. The disappearance of the Boc singlet at δ 1.4 ppm confirms successful deprotection.

Pharmacological Applications

Oncology: Melanoma and Solid Tumors

Recent structure-activity relationship (SAR) studies have demonstrated that 1-(2-aryl-2-adamantyl)piperazine derivatives exhibit potent, selective in vitro anticancer activity. Specifically, fluorinated derivatives of this scaffold induce significant cytotoxic effects against melanoma cell lines [2]. The mechanism is dual-modal, triggering both apoptosis (via procaspase 3 decrease and PARP cleavage) and autophagy (via LC3 accumulation).

Mechanism A 1-(2-Aryl-2-adamantyl)piperazine B Cellular Uptake (Lipophilic Adamantane Core) A->B C LC3 Accumulation (Autophagy Activation) B->C Pathway 1 D Procaspase 3 Decrease & PARP Cleavage B->D Pathway 2 E Melanoma Cell Death (Apoptosis) C->E D->E

Apoptotic and autophagic pathways induced by adamantyl piperazines.

Neuropharmacology: Serotonergic Modulation

The adamantyl piperazine scaffold is highly privileged in CNS drug design. A prominent example is Adatanserin , an adamantyl piperazine derivative that acts as a partial agonist at 5-HT₁A receptors and an antagonist at 5-HT₂A/2C receptors [4]. The lipophilic adamantane core is directly responsible for the molecule's ability to efficiently partition across the BBB to exert its anxiolytic and antidepressant effects.

References

  • Papapostolou, I., et al. "Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma." Pharmaceuticals (MDPI). Available at: [Link]

  • Biava, M., et al. "Design and Synthesis of 1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine (BM212) and N-Adamantan-2-yl Derivatives." SciSpace / European Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). "ADATANSERIN." Inxight Drugs. Available at: [Link]

Foundational

The Genesis of Diamondoids: Early Discovery, Synthesis, and Pharmacological Evolution of Adamantane-Based Compounds

Executive Summary Adamantane (tricyclo[3.3.1.13,7]decane) represents one of the most structurally fascinating and pharmacologically versatile scaffolds in organic chemistry. As the simplest member of the diamondoid famil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantane (tricyclo[3.3.1.13,7]decane) represents one of the most structurally fascinating and pharmacologically versatile scaffolds in organic chemistry. As the simplest member of the diamondoid family, its carbon framework is perfectly superimposable on the crystalline lattice of diamond. This unique geometry confers exceptional rigidity, virtually zero ring strain, and profound lipophilicity. This technical whitepaper explores the timeline of adamantane—from its serendipitous isolation from petroleum fractions in 1933 to the synthetic breakthroughs of the 1950s that unlocked its potential, ultimately leading to the dawn of adamantane-based neuropharmacology and antiviral therapeutics in the 1960s.

The Isolation and Structural Elucidation (1933)

The story of adamantane began not in a synthetic laboratory, but in the oil fields of Czechoslovakia. In 1933, Czech chemists Stanislav Landa and V. Machacek isolated a unique, highly symmetrical hydrocarbon from the petroleum fractions of the Hodonín oil field[1]. Through meticulous fractional distillation, they obtained only a few milligrams of the substance, but its unusually high melting point (268 °C) for a hydrocarbon of its molecular weight (C₁₀H₁₆) immediately indicated a highly symmetrical, tightly packed crystalline structure[2].

Due to its structural resemblance to the diamond lattice, Landa named the compound "adamantane," derived from the Greek adamantinos (relating to steel or diamond)[2][3]. However, natural petroleum contains adamantane in extremely low abundances (ranging from 0.0001% to 0.03%), making extraction commercially unviable and severely bottlenecking early research into its chemical properties[2][4].

Overcoming the Synthetic Bottleneck: The Thermodynamic Sink (1941–1957)

For over two decades, adamantane remained a chemical curiosity. The first synthetic attempt was successfully executed by Vladimir Prelog and R. Seiwerth in 1941[2][4]. Prelog utilized a complex, five-stage classical enolate alkylation and Wolff-Kishner reduction starting from Meerwein's ester[2][4]. However, the overall yield was a dismal 0.16% to 0.3%, rendering it entirely impractical for scalable pharmacological research[2][5].

The Schleyer Breakthrough (1957)

The paradigm shifted permanently in 1957 when Paul von Ragué Schleyer discovered a single-step, Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene[4][6].

The Causality of the Reaction: Schleyer's method is a masterclass in exploiting thermodynamic gradients. The precursor, endo-tetrahydrodicyclopentadiene, is a highly strained polycyclic system. Adamantane, conversely, is the global thermodynamic minimum for the C₁₀H₁₆ isomeric landscape due to its complete lack of angle and torsional strain. By introducing a strong Lewis acid (like AlCl₃ or AlBr₃), Schleyer generated a transient carbocation. This intermediate undergoes a rapid, complex cascade of 1,2-alkyl and hydride shifts, effectively "falling down" the energy gradient until it reaches the inescapable thermodynamic sink: the adamantane cage[4][7]. This breakthrough increased yields to 15–40%, democratizing access to the adamantane scaffold and igniting the field of diamondoid pharmacology[4][7].

Schleyer N1 Dicyclopentadiene (Strained Precursor) N2 endo-Tetrahydrodicyclopentadiene (Hydrogenated Intermediate) N1->N2 H2 / Catalyst N3 Carbocation Cascade (Lewis Acid Catalyzed) N2->N3 AlCl3 / Heat N4 Adamantane (Thermodynamic Sink) N3->N4 1,2-Alkyl Shifts

Thermodynamic rearrangement cascade yielding adamantane via Schleyer's synthesis.

Protocol 1: Self-Validating Lewis-Acid Rearrangement of Adamantane

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating Quality Control (QC) checkpoints.

Reagents & Materials:

  • Dicyclopentadiene (DCPD)

  • Platinum oxide (PtO₂) catalyst

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM) or Hexane (for extraction)

Step-by-Step Methodology:

  • Hydrogenation: Charge a high-pressure Parr reactor with DCPD and a catalytic amount of PtO₂ in a suitable solvent. Pressurize with H₂ gas (approx. 50 psi) and agitate until hydrogen uptake ceases.

    • Validation Checkpoint 1: Perform Gas Chromatography (GC) to ensure complete conversion of DCPD to endo-tetrahydrodicyclopentadiene. The disappearance of alkene peaks in ¹H-NMR confirms saturation.

  • Lewis Acid Catalysis: Transfer the purified endo-tetrahydrodicyclopentadiene to a dry, inert-atmosphere round-bottom flask. Slowly add anhydrous AlCl₃ (typically 10-15 mol%).

  • Thermal Rearrangement: Heat the mixture to 150–170 °C for 12 hours. The high temperature provides the activation energy required to overcome the kinetic barriers of the intermediate carbocation shifts.

  • Quenching & Extraction: Carefully cool the reaction to room temperature and quench by slowly pouring the mixture over crushed ice and dilute HCl to destroy the aluminum complex. Extract the aqueous layer with hexane.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent. Sublimate the crude white solid under vacuum.

    • Validation Checkpoint 2: Melting point apparatus should confirm a sharp melting point at 268 °C. GC-MS must show a single peak with an m/z of 136, confirming the pure adamantane cage.

The Dawn of Adamantane Pharmacology (1960s–1970s)

With adamantane now readily available, medicinal chemists began functionalizing the cage. The highly lipophilic nature of the adamantane core allows it to easily penetrate biological membranes, including the blood-brain barrier (BBB), making it an exceptional pharmacophore for central nervous system (CNS) and intracellular targets[8][9].

Amantadine: The First M2 Channel Inhibitor (1964)

In 1964, W.L. Davies and colleagues at DuPont reported that 1-aminoadamantane (Amantadine) possessed potent antiviral activity against the Influenza A virus[10]. Approved by the FDA in 1966, it became the first specific antiviral drug for respiratory tract infections[8][11].

Mechanistic Causality: Amantadine does not directly inactivate the virus. Instead, its efficacy relies on the steric bulk and basicity of the aminoadamantane structure. Following endocytosis of the influenza virus, the acidic environment of the endosome triggers the viral M2 proton channel to pump protons into the virion, a necessary step for viral uncoating[10]. The adamantane cage perfectly fits into the pore of the M2 channel, physically occluding proton flow. Without acidification, the viral ribonucleoprotein complex cannot detach from the matrix protein, halting replication[9].

Protocol 2: Viral Plaque Reduction Assay (Amantadine Efficacy)

Davies' original validation of amantadine relied on phenotypic screening. This modernized protocol ensures self-validation through strict control parameters.

  • Cell Preparation: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates until a 90-100% confluent monolayer is achieved.

  • Viral Inoculation: Wash cells with PBS. Inoculate with Influenza A (e.g., H1N1 strain) at a Multiplicity of Infection (MOI) of 0.001.

    • Validation Checkpoint: Include a "Mock" well (no virus) to ensure cell viability and a "Vehicle" well (virus + solvent only) to establish baseline viral cytopathic effect (CPE).

  • Drug Overlay: After 1 hour of viral adsorption, remove the inoculum. Apply an agar overlay containing varying concentrations of Amantadine HCl (e.g., 0.1, 1.0, 10.0 µg/mL) and a protease (TPCK-treated trypsin) to facilitate viral entry.

  • Incubation & Staining: Incubate at 37 °C for 48-72 hours. Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

  • Quantification: Count the clear zones (plaques) where the virus lysed the cells. Calculate the IC₅₀ based on the concentration of amantadine that reduces plaque formation by 50% compared to the vehicle control.

Memantine: NMDA Receptor Antagonism

While amantadine was revolutionizing virology, Eli Lilly synthesized 3,5-dimethyl-1-aminoadamantane (Memantine) in the 1960s, initially screening it as an anti-diabetic agent[12]. It failed in that regard, but by 1972, researchers at Merz discovered its profound CNS activity[12][13].

Mechanistic Causality: The addition of two methyl groups to the amantadine scaffold alters its binding kinetics. Memantine acts as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) glutamate receptor[14]. In neurodegenerative conditions like Alzheimer's disease, chronic overactivation of NMDA receptors leads to excitotoxicity via excessive calcium influx. Memantine's adamantane core allows it to enter and block the open NMDA channel, while its low affinity ensures it unbinds rapidly enough to permit normal physiological synaptic transmission (memory formation), thus providing neuroprotection without severe side effects[12].

Pharmacology Core Adamantane Scaffold (Lipophilic Core) Amant Amantadine (1-aminoadamantane) Core->Amant Meman Memantine (3,5-dimethyl derivative) Core->Meman M2 M2 Proton Channel Inhibition Amant->M2 NMDA NMDA Receptor Antagonism Meman->NMDA Viral Halts Viral Uncoating (Influenza A) M2->Viral Neuro Neuroprotection (Alzheimer's) NMDA->Neuro

Divergent pharmacological pathways of early adamantane derivatives.

Quantitative Milestones in Adamantane History

The transition of adamantane from a trace petroleum derivative to a globally utilized pharmaceutical scaffold is best understood through its quantitative evolution.

Table 1: Historical Evolution of Adamantane Synthesis Yields
YearPrincipal Investigator(s)Precursor / MethodCatalyst / ReagentReported YieldSignificance
1933 Landa & MachacekHodonín Petroleum (Distillation)None (Physical Separation)0.0001% - 0.03%First discovery and isolation[2].
1941 Prelog & SeiwerthMeerwein's Ester (5-step synthesis)Enolate alkylation / Wolff-Kishner0.16% - 0.3%First chemical synthesis[2][5].
1956 Stetter et al.Böttger's product (4-step process)Hunsdiecker / Hoffman reactions~6.5%Incremental improvement[2][5].
1957 P. v. R. Schleyerendo-TetrahydrodicyclopentadieneAlCl₃ / Heat (Rearrangement)15% - 40%Breakthrough; enabled commercial use[4][7].
Table 2: Early Adamantane-Based Therapeutics
Drug NameChemical StructureDiscovery / PatentPrimary TargetClinical Indication
Amantadine 1-aminoadamantane1964 (Davies et al.)M2 Proton ChannelInfluenza A prophylaxis / Parkinson's[9][11].
Rimantadine α-methyl-1-adamantane-methylamine1960s (Approved 1993)M2 Proton ChannelInfluenza A (Improved tolerability)[8][9].
Memantine 3,5-dimethyl-1-aminoadamantane1968 (Eli Lilly) / 1972 (Merz)NMDA Receptor (Uncompetitive)Moderate-to-severe Alzheimer's Disease[12].

Conclusion

The history of adamantane is a testament to the power of synthetic methodology in unlocking pharmacological potential. Landa's discovery provided the structural blueprint, but it was Schleyer's thermodynamic rearrangement that transformed adamantane from an inaccessible diamondoid into a foundational pillar of medicinal chemistry. By exploiting the lipophilicity and steric bulk of this perfectly symmetrical cage, researchers successfully developed amantadine and memantine, establishing paradigms in antiviral therapy and neuroprotection that remain clinically relevant today.

References

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Exploratory

foundational research on piperazine and its derivatives in pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility, arising from its unique physicochemical properties and synthetic tractability, has cemented its role in a vast array of FDA-approved drugs.[1] This guide provides a comprehensive exploration of the foundational pharmacology of piperazine and its derivatives, delving into the core principles that make this scaffold an indispensable tool in the design and development of novel therapeutics. We will examine its synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols, offering field-proven insights for professionals in drug discovery.

The Physicochemical and Pharmacokinetic Advantages of the Piperazine Moiety

The prevalence of the piperazine scaffold in drug discovery is not coincidental; it stems from a unique combination of tunable properties that positively influence a molecule's overall drug-like characteristics.[1][3]

Core Physicochemical Properties

The structural and electronic features of the piperazine ring allow for strategic modifications to optimize pharmacological activity.[3] Key properties include:

  • Basicity and pKa: As a diprotic base, piperazine possesses two distinct pKa values. This allows for fine-tuning of the molecule's ionization state at physiological pH, which is critical for solubility, membrane permeability, and target engagement.[2]

  • Solubility: The presence of the two nitrogen atoms imparts a degree of polarity, often enhancing the aqueous solubility of the parent molecule, a crucial factor for oral bioavailability.[2][4]

  • Conformational Flexibility: The piperazine ring can adopt both chair and boat conformations, enabling it to adapt its shape to fit within the binding pockets of various biological targets like enzymes and receptors.[2][5] This conformational flexibility can be constrained by incorporating the ring into more complex, rigid structures.[4]

Impact on Pharmacokinetics (ADME)

The piperazine moiety is frequently incorporated into drug candidates to improve their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[4][6] Its synthetic accessibility allows for systematic functionalization to optimize these properties.[2] For instance, the addition of a piperazine ring to a molecule can enhance its absorption from the gastrointestinal tract and modulate its metabolic stability.

Synthetic Strategies for Piperazine Derivatives

The synthesis of piperazine-containing molecules is a well-established field, with robust methodologies available for both the construction of the piperazine ring and its subsequent functionalization.[7]

Core Synthetic Methodologies

Two primary approaches dominate the synthesis of piperazine derivatives:

  • Formation of the Piperazine Ring: This can be achieved through methods like the reductive amination of diamines or the intramolecular cyclization of diethanolamine derivatives.[2]

  • Functionalization of a Pre-existing Piperazine Core: This is the more common strategy in drug discovery, allowing for the rapid generation of diverse libraries of compounds. Key reactions include N-alkylation, N-acylation, and N-arylation.[2]

Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and widely used method for forming a carbon-nitrogen bond between the piperazine nitrogen and an aryl group.[7]

Materials:

  • Piperazine

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Strong base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a reaction vessel, combine the palladium catalyst and the ligand.

  • Add the aryl halide (1.0 equivalent), piperazine (1.2 equivalents), and the strong base (1.5 equivalents).

  • Seal the vessel and purge with an inert gas (e.g., argon).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the product using column chromatography.

Experimental Protocol: Reductive Amination

Reductive amination is a versatile method for the N-alkylation of piperazine with an aldehyde or ketone.[7]

Materials:

  • Piperazine derivative

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Solvent (e.g., dichloromethane)

  • Acetic acid (catalyst)

Procedure:

  • To a stirred solution of the piperazine derivative (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in the chosen solvent, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add the reducing agent (1.2-1.5 equivalents) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Purify the product using column chromatography.

Foundational Pharmacology and Mechanisms of Action

Piperazine derivatives exhibit a remarkable diversity of pharmacological activities, targeting a wide range of biological systems.[8][9] This versatility is a direct result of the scaffold's ability to present various pharmacophoric groups in a spatially defined manner.[5]

Central Nervous System (CNS) Disorders

The piperazine scaffold is particularly prevalent in drugs targeting the CNS, including treatments for psychosis, depression, and anxiety.[1][10]

  • Mechanism: Many CNS-active piperazines act as modulators of neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors.[1][11] The piperazine ring serves as a scaffold to correctly position aryl groups and other substituents for optimal receptor binding.[1] For example, the atypical antipsychotic aripiprazole utilizes the piperazine heterocycle to modulate dopamine and serotonin receptor activity.[2]

CNS_Mechanism Piperazine_Drug Piperazine Derivative (e.g., Aripiprazole) Receptor Dopamine/Serotonin Receptor Piperazine_Drug->Receptor Binds to Signaling Downstream Signaling Pathway Modulation Receptor->Signaling Activates/Inhibits Response Therapeutic Effect (e.g., Antipsychotic) Signaling->Response Leads to

Caption: Mechanism of action for CNS-active piperazine derivatives.

Oncology

In cancer therapy, the piperazine moiety is a key structural component of many targeted therapies, especially kinase inhibitors.[1][12]

  • Mechanism: The piperazine ring often functions as a linker, connecting pharmacophoric fragments that bind to the ATP-binding pocket of a target kinase.[1] Its basicity can also be exploited to form a salt bridge with acidic residues in the kinase's hinge region.[1] Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia, features a piperazine moiety that enhances its selectivity.[2]

Infectious Diseases

Piperazine and its derivatives have a long history of use as anti-parasitic agents, particularly for the treatment of helminth infections.[13][14]

  • Mechanism (Anthelmintic): Piperazine acts as a GABA receptor agonist in nematodes.[13][14] This leads to hyperpolarization of the muscle cells, causing flaccid paralysis of the worm.[14] The paralyzed parasite is then expelled from the host's body.[13][14] The selectivity of piperazine for helminths is due to differences in the GABA receptors of vertebrates and invertebrates.[13]

Anthelmintic_Mechanism Piperazine Piperazine GABA_Receptor Nematode GABA Receptor Piperazine->GABA_Receptor Agonist Chloride_Influx Increased Cl- Influx GABA_Receptor->Chloride_Influx Hyperpolarization Muscle Cell Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Expulsion Worm Expulsion Paralysis->Expulsion

Caption: Anthelmintic mechanism of action of piperazine.

Structure-Activity Relationships (SAR)

The pharmacological activity of piperazine derivatives is highly dependent on the nature and position of substituents on the piperazine ring.[11][15] Understanding these structure-activity relationships is crucial for the rational design of new drugs with improved potency, selectivity, and pharmacokinetic properties.[15]

Table 1: General Structure-Activity Relationships of Piperazine Derivatives

Position of SubstitutionCommon SubstituentsImpact on Pharmacological Activity
N1Aryl, HeteroarylOften crucial for target recognition and binding affinity. Modifications can significantly alter selectivity for different receptors or enzymes.[15]
N4Alkyl, Arylalkyl, AcylCan modulate physicochemical properties such as solubility and lipophilicity, thereby influencing ADME profiles. Can also contribute to target binding.[15]
Ring CarbonsAlkyl, HydroxylLess common, but can be used to introduce chirality and create more rigid analogs to probe binding site interactions.[4]

In Vitro and In Vivo Evaluation

The pharmacological evaluation of novel piperazine derivatives involves a cascade of in vitro and in vivo assays to determine their potency, selectivity, and potential toxicity.

In Vitro Assays
  • Receptor Binding Assays: Radioligand binding assays are used to determine the affinity of a compound for a specific receptor target.[16]

  • Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a target enzyme, often by monitoring the conversion of a substrate to a product.

  • Cell-Based Assays: Cellular assays, such as cell proliferation or reporter gene assays, provide information on the functional activity of a compound in a more physiologically relevant context.[1]

In Vivo Models
  • Animal Models of Disease: Efficacy of lead compounds is tested in animal models that mimic human diseases. For example, rodent models of psychosis or depression are used to evaluate CNS-active drugs.

  • Toxicity Studies: In vivo toxicity studies in animal models are essential to assess the safety profile of a drug candidate.[17][18]

Analytical Characterization

The unambiguous characterization of newly synthesized piperazine derivatives is critical for ensuring their purity and structural integrity. A combination of spectroscopic techniques is typically employed.[19]

Table 2: Common Analytical Techniques for Piperazine Derivatives

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, enabling structural elucidation.[19]
Mass Spectrometry (MS)Determines the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns.[19]
High-Performance Liquid Chromatography (HPLC)Used to separate, identify, and quantify the components in a mixture. Often coupled with a mass spectrometer (LC-MS) for enhanced analytical power.[20][21]
Fourier-Transform Infrared (FT-IR) SpectroscopyIdentifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[19]

Future Perspectives

The piperazine scaffold will undoubtedly continue to be a cornerstone of drug discovery.[1] Future research will likely focus on:

  • Multi-target Ligands: Harnessing the ability of the piperazine scaffold to interact with multiple targets to design drugs for complex diseases.[1]

  • Novel Synthetic Methodologies: The development of more efficient and sustainable synthetic methods for the construction and functionalization of the piperazine ring.[2]

  • Integration of Computational Methods: The use of in silico tools for the design and optimization of piperazine-based drug candidates.[22]

By leveraging the foundational knowledge of its pharmacology and continuing to innovate in its application, the scientific community can unlock the full potential of the piperazine scaffold to develop the next generation of life-saving medicines.

References

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  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (2025). BenchChem.
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  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). BenchChem.
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Protocols & Analytical Methods

Method

Application Note: Pharmacological Profiling of 1-(2-Adamantyl)piperazine Derivatives in Human Cancer Cell Lines

Executive Summary The adamantane core is a highly lipophilic structural motif frequently utilized in medicinal chemistry to enhance the pharmacokinetic properties and membrane permeability of pharmacophores. Recently, 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The adamantane core is a highly lipophilic structural motif frequently utilized in medicinal chemistry to enhance the pharmacokinetic properties and membrane permeability of pharmacophores. Recently, 1-(2-adamantyl)piperazine derivatives, particularly 1-(2-aryl-2-adamantyl)piperazines, have emerged as potent anti-proliferative agents across a wide panel of human cancer cell lines[1]. This application note provides a comprehensive, self-validating framework for evaluating the cytotoxicity, clonogenic suppression, and cell-death mechanisms (apoptosis and autophagy) of these novel compounds in vitro.

Mechanistic Rationale & Experimental Design

When evaluating novel 1-(2-adamantyl)piperazine derivatives, researchers must distinguish between acute metabolic toxicity and long-term reproductive cell death. Furthermore, understanding the precise mechanism of action requires careful molecular probing.

  • Receptor Interaction: Adamantane derivatives are known to exhibit affinity for sigma ( σ1​ and σ2​ ) receptors[2]. While the exact agonistic or antagonistic nature of this interaction remains speculative in the context of cancer, it is a critical upstream variable to consider during drug design.

  • Apoptosis vs. Autophagy: Recent profiling of fluorinated 1-(2-aryl-2-adamantyl)piperazine derivatives (e.g., in melanoma and breast cancer models) indicates that these compounds induce cell death via multiple pathways, evidenced by procaspase-3 reduction, PARP cleavage, and LC3-I to LC3-II conversion[2].

  • The Bafilomycin A1 Imperative: A common pitfall in autophagy assays is misinterpreting LC3-II accumulation. LC3-II can accumulate either because autophagic flux is highly induced or because lysosomal degradation is blocked. To establish causality, our protocol mandates the co-incubation of the adamantyl-piperazine derivative with Bafilomycin A1 (a lysosomal inhibitor). If LC3-II levels increase further upon co-treatment, it confirms that the compound is a true autophagy inducer rather than a late-stage block.

Quantitative Data Summary

The following table summarizes the established half-maximal inhibitory concentrations (IC 50​ ) of baseline 1-(2-phenyl-2-adamantyl)piperazine (Compound 6) versus its fluorinated/acetylated derivatives across standard human cancer cell lines[1]. Fluorination at the C4 position of the benzene ring consistently enhances anti-tumor potency.

Cell LineCancer OriginCompound 6 IC 50​ ( μ M)Fluorinated Derivative IC 50​ ( μ M)Cytotoxicity Profile
HeLa Cervical Carcinoma9.28.4High Potency
MDA-MB-231 Triple-Negative Breast8.46.8High Potency
MIA PaCa-2 Pancreatic Carcinoma~12.5< 10.0Moderate to High
NCI-H1975 Non-Small Cell Lung~15.0< 12.0Moderate
MDA-MB-435 MelanomaActiveHighly PotentStrong Selective Efficacy
HUVEC / NHDF Normal Endothelial/Fibroblast> 50.0> 50.0Low Toxicity (Favorable)

Experimental Protocols

The following self-validating protocols are designed to ensure high reproducibility and mechanistic accuracy when testing adamantyl-piperazine compounds.

Protocol A: Sulforhodamine B (SRB) Viability Assay

Causality Note: The SRB assay is preferred over the traditional MTT assay for these lipophilic compounds. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, linear measurement of cellular protein mass that is independent of compound-induced mitochondrial metabolic fluctuations.

  • Seeding: Seed cells (e.g., MDA-MB-231 or MDA-MB-435) in 96-well plates at a pre-optimized density (typically 3,000–5,000 cells/well) in 100 μ L of complete medium. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Prepare serial dilutions of the 1-(2-adamantyl)piperazine derivative in DMSO (final DMSO concentration 0.1%). Treat cells for 48 and 72 hours. Self-Validation: Always include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Fixation: Add 50 μ L of cold 50% (w/v) trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour. Wash plates 5 times with deionized water and air dry.

  • Staining: Add 50 μ L of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate for 30 minutes at room temperature.

  • Washing & Elution: Wash plates 4 times with 1% acetic acid to remove unbound dye. Air dry completely. Solubilize the protein-bound dye with 100 μ L of 10 mM Tris base (pH 10.5) per well.

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate IC 50​ using non-linear regression analysis.

Protocol B: Clonogenic Survival Assay

Causality Note: While SRB measures acute cytotoxicity, the clonogenic assay evaluates the compound's ability to permanently abolish the reproductive integrity of the cancer cell, a critical metric for true anti-neoplastic potential.

  • Plating: Seed cells at a very low density (e.g., 200–500 cells/well) in 6-well plates. Allow 24 hours for attachment.

  • Exposure: Treat cells with the adamantyl-piperazine derivative at concentrations bracketing the IC 50​ (e.g., 1/2 × , 1 × , and 2 × IC 50​ ) for 48 hours.

  • Recovery: Remove the drug-containing medium, wash gently with PBS, and replace with fresh, drug-free complete medium.

  • Colony Formation: Incubate for 10–14 days, changing the medium every 3–4 days, until control wells form visible colonies ( 50 cells/colony).

  • Staining: Fix colonies with 4% paraformaldehyde for 15 minutes, then stain with 0.5% crystal violet in 25% methanol for 30 minutes. Wash with water, dry, and manually count colonies to calculate the surviving fraction.

Protocol C: Western Blotting for Apoptotic and Autophagic Flux

Causality Note: To rigorously prove that the adamantyl-piperazine derivative induces autophagic death rather than merely blocking lysosomal clearance, autophagic flux must be measured[2].

  • Treatment & Flux Inhibition: Treat cells in 6-well plates with the IC 50​ concentration of the compound for 24 hours. In a parallel set of wells, co-treat cells with the compound and 100 nM Bafilomycin A1 (added 4 hours prior to harvest).

  • Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 13,000 rpm for 15 minutes at 4°C to collect the supernatant.

  • Electrophoresis: Resolve 30 μ g of total protein per lane on a 10-12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting:

    • Apoptosis Markers: Probe for cleaved PARP (89 kDa) and reduction in Procaspase-3.

    • Autophagy Markers: Probe for LC3B to observe the conversion of LC3-I (16 kDa) to LC3-II (14 kDa).

    • Loading Control: Probe for β -Actin or GAPDH.

  • Validation Analysis: If the compound + Bafilomycin A1 lane shows significantly higher LC3-II accumulation than the compound alone, the adamantyl-piperazine derivative is actively stimulating autophagic flux.

Visualizations

Mechanism A 1-(2-Adamantyl)piperazine Derivatives B Sigma Receptors (σ1 / σ2) A->B Speculative Binding C Cellular Stress Response B->C Downstream Signaling D Apoptosis (Caspase-3 ↓, PARP cleavage) C->D E Autophagic Flux (LC3-I to LC3-II conversion) C->E F Tumor Cell Death & Proliferation Arrest D->F E->F

Proposed mechanistic pathway of 1-(2-Adamantyl)piperazine derivatives in cancer cells.

Workflow Step1 Cell Culture (Melanoma, Breast, etc.) Step2 Compound Treatment (Dose-Response) Step1->Step2 Step3 Viability Assay (SRB / Clonogenic) Step2->Step3 Step4 Protein Extraction (+/- Bafilomycin A1) Step2->Step4 Step5 Data Analysis (IC50 & Marker Quant) Step3->Step5 Step4->Step5

Standardized in vitro workflow for evaluating adamantyl-piperazine derivatives.

References

  • Papapostolou, I., Sereti, E., Chatira, S., Sakellaridis, N., Fytas, G., Zoidis, G., & Dimas, K. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731.[Link]

  • Fytas, C., Zoidis, G., Tsotinis, A., Fytas, G., Khan, M. A., Akhtar, S., Rahman, K. M., & Thurston, D. E. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. European Journal of Medicinal Chemistry, 93, 281-290.[Link]

Sources

Application

Application Note: Multiplexed Western Blot Profiling of Apoptosis and Autophagy Induced by 1-(2-Adamantyl)piperazine Derivatives

Executive Summary & Scientific Context The integration of the adamantane core into pharmacophores has proven to be a highly effective strategy for enhancing drug lipophilicity and target affinity without proportionally i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The integration of the adamantane core into pharmacophores has proven to be a highly effective strategy for enhancing drug lipophilicity and target affinity without proportionally increasing cellular toxicity . Recently, novel 1-(2-aryl-2-adamantyl)piperazine derivatives (such as the fluorinated "Compound 7") have emerged as potent, selective anticancer agents, particularly against aggressive melanoma cell lines like MDA-MB-435 .

Mechanistic evaluations reveal that these compounds trigger a pleiotropic mode of cell death, characterized by the simultaneous induction of both apoptosis and autophagy. However, accurately capturing this dual-pathway activation via Western blot requires rigorous experimental design. This application note details a self-validating protocol for assessing key markers (Procaspase-3, PARP, and LC3A/B), ensuring researchers can reliably distinguish between true autophagic flux and artifactual lysosomal blockade.

Mechanistic Grounding: The Causality of Marker Selection

As a Senior Application Scientist, I cannot overstate the importance of selecting markers that reflect dynamic processes rather than static states. The chosen markers for this protocol are designed to provide a self-validating snapshot of cellular fate.

Apoptotic Execution: Procaspase-3 and PARP Cleavage

The cleavage of Poly (ADP-ribose) polymerase (PARP) by executioner caspases is a definitive hallmark of apoptosis. We monitor the reduction of full-length PARP (116 kDa) and the accumulation of the cleaved fragment (89 kDa).

  • The Causality Choice: Why measure Procaspase-3 instead of active Caspase-3? Active Caspase-3 fragments (17/19 kDa) are highly transient and rapidly degraded, making them notoriously difficult to capture at a single experimental time point. Conversely, measuring the depletion of its zymogen, Procaspase-3 (32 kDa), provides a stable, cumulative proxy for caspase activation .

Autophagic Flux: The LC3 Lipidation Conundrum

During autophagy, cytosolic LC3-I (16 kDa) is lipidated to form LC3-II (14 kDa), which physically embeds into the autophagosome membrane. While 1-(2-adamantyl)piperazine derivatives induce LC3-II accumulation, static LC3-II levels are mechanistically ambiguous. They cannot differentiate between enhanced autophagosome formation (true autophagy) and impaired autophagosome-lysosome fusion (aborted autophagy).

  • The Causality Choice: A self-validating system must incorporate a late-stage autophagy inhibitor, such as Bafilomycin A1 (BafA1) . BafA1 neutralizes lysosomal pH, blocking degradation. If the adamantyl piperazine derivative truly induces autophagic flux, adding BafA1 will result in a super-accumulation of LC3-II compared to the drug alone. If LC3-II levels do not increase further, the drug is merely acting as a lysosomal inhibitor.

Pathway Visualization

Pathway Drug 1-(2-Adamantyl)piperazine (e.g., Compound 7) Apoptosis Apoptosis Pathway Drug->Apoptosis Autophagy Autophagy Pathway Drug->Autophagy ProCasp3 Procaspase-3 (32 kDa) Levels Decrease Apoptosis->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Cleavage PARP_FL Full-Length PARP (116 kDa) Casp3->PARP_FL PARP_CL Cleaved PARP (89 kDa) PARP_FL->PARP_CL Cleavage LC3I LC3-I (16 kDa) Cytosolic Autophagy->LC3I LC3II LC3-II (14 kDa) Autophagosome-bound LC3I->LC3II Lipidation Degradation Lysosomal Degradation LC3II->Degradation BafA1 Bafilomycin A1 (Lysosomal Inhibitor) BafA1->Degradation Blocks Fusion

Fig 1: Dual induction of apoptosis and autophagy by 1-(2-Adamantyl)piperazine derivatives.

Quantitative Data & Expected Marker Profiles

To facilitate rapid data interpretation, the expected densitometric shifts for a highly active derivative (e.g., Compound 7 at 10 µM) are summarized below.

Target ProteinMolecular WeightBiological FunctionExpected Expression (Drug Only)Expected Expression (Drug + BafA1)
Procaspase-3 32 kDaApoptosis ZymogenSignificant DecreaseSignificant Decrease
PARP (Full-Length) 116 kDaDNA RepairDecreaseDecrease
PARP (Cleaved) 89 kDaApoptosis ExecutionSignificant IncreaseSignificant Increase
LC3-I 16 kDaCytosolic PrecursorVariable / DecreaseVariable / Decrease
LC3-II 14 kDaAutophagosome MarkerIncreaseSuper-Accumulation
GAPDH / β-Actin 37 kDa / 42 kDaLoading ControlUnchangedUnchanged

Self-Validating Experimental Protocol

Phase 1: Cell Culture & The Treatment Matrix

To ensure the protocol is self-validating, a four-arm treatment matrix is mandatory.

  • Seed Cells: Plate MDA-MB-435 melanoma cells in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Apply Matrix:

    • Group A (Control): Vehicle (0.1% DMSO).

    • Group B (Drug): 1-(2-Adamantyl)piperazine derivative (e.g., 10 µM).

    • Group C (Inhibitor Control): Bafilomycin A1 (100 nM) added 4 hours prior to harvest.

    • Group D (Flux Validation): Drug (10 µM) + Bafilomycin A1 (100 nM) added 4 hours prior to harvest.

  • Incubation: Treat cells for the experimentally determined optimal time (typically 24–48 hours for robust PARP cleavage).

Phase 2: Protein Extraction (Preserving Labile Markers)

Causality Note: LC3-II is highly susceptible to rapid degradation by endogenous proteases upon cell lysis. Strict temperature control is non-negotiable.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells directly on ice using RIPA buffer supplemented with a fresh, broad-spectrum Protease and Phosphatase Inhibitor Cocktail.

  • Scrape cells, transfer to pre-chilled microcentrifuge tubes, and agitate at 4°C for 30 minutes.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.

  • Quantify protein concentration using a BCA assay. Normalize all samples to 1–2 µg/µL using Laemmli sample buffer (containing β -mercaptoethanol) and boil at 95°C for 5 minutes.

Phase 3: SDS-PAGE Resolution (The Molecular Weight Challenge)

Causality Note: Multiplexing PARP (116 kDa) and LC3 (14 kDa) on a single standard gel results in poor resolution. You must use a gradient gel or run two separate gels.

  • Gel Selection: Cast or purchase a 4–20% gradient polyacrylamide gel .

  • Loading: Load 20–30 µg of total protein per lane.

  • Electrophoresis: Run at 90V through the stacking gel, then increase to 130V until the dye front runs off the bottom. Crucial: Do not stop the gel early, or the 14 kDa LC3-II band will not separate sufficiently from the 16 kDa LC3-I band.

Phase 4: Membrane Transfer & Immunoblotting

Causality Note: Standard 0.45 µm nitrocellulose membranes will result in "blow-through" of the 14 kDa LC3-II protein during transfer.

  • Transfer: Use a 0.2 µm PVDF membrane . Activate the PVDF in 100% methanol for 1 minute prior to equilibration in transfer buffer.

  • Transfer at 100V for 90 minutes (wet transfer) at 4°C.

  • Blocking: Block the membrane in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibodies: Cut the membrane horizontally to probe multiple targets simultaneously:

    • Top section (>70 kDa): Anti-PARP (1:1000).

    • Middle section (30–50 kDa): Anti-Procaspase-3 (1:1000) and Anti-GAPDH (1:5000).

    • Bottom section (<20 kDa): Anti-LC3A/B (1:1000).

    • Incubate primary antibodies overnight at 4°C with gentle rocking.

  • Secondary & Detection: Wash 3 × 10 mins in TBST. Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Wash again, apply ECL substrate, and capture chemiluminescence.

References

  • Fytas, G., et al. "Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity." European Journal of Medicinal Chemistry. 2015;93:475-482. URL:[Link]

  • Papapostolou, I., et al. "Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma." Medicina (Kaunas). 2025 Sep 23;61(10):1731. URL:[Link]

Method

Application Note: Preclinical Evaluation of 1-(2-Adamantyl)piperazine Derivatives in Cutaneous Melanoma Models

Executive Summary & Scientific Rationale Cutaneous melanoma (CM) is widely recognized as the most aggressive form of skin cancer, driven by the uncontrolled transformation of pigment-producing melanocytes[1]. Despite the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Cutaneous melanoma (CM) is widely recognized as the most aggressive form of skin cancer, driven by the uncontrolled transformation of pigment-producing melanocytes[1]. Despite the success of targeted kinase inhibitors and immunotherapies, the rapid emergence of drug resistance necessitates the continuous discovery of novel chemical scaffolds.

Recent pharmacological advancements have identified the adamantane core —a bulky, highly lipophilic tricyclic structure—as a powerful moiety for enhancing the drug-like properties of lead compounds without proportionally increasing toxicity[1]. By grafting an adamantane core onto piperazine derivatives (historically linked to phencyclidine, but structurally modified to eliminate neurotoxicity), researchers have synthesized novel 1-(2-aryl-2-adamantyl)piperazine derivatives that exhibit potent, selective anticancer activity against human melanoma cell lines[1].

This application note provides drug development professionals and preclinical researchers with a comprehensive, self-validating methodological framework for evaluating these novel adamantylpiperazine derivatives—specifically focusing on the highly potent fluorinated variant, Compound 7 [1].

Mechanistic Overview: Dual-Pathway Induction

The efficacy of 1-(2-aryl-2-adamantyl)piperazines is not reliant on a singular target. Instead, compounds like the 4-fluorophenyl derivative (Compound 7) induce a robust, dual-pronged cell death response in melanoma cells[1].

  • Apoptosis: The compounds trigger classical programmed cell death, evidenced by the depletion of procaspase 3 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP)[1].

  • Autophagy: Concurrently, these derivatives induce autophagic stress, characterized by the robust accumulation of LC3 (Microtubule-associated protein 1A/1B-light chain 3)[1].

Mechanism cluster_pathways Dual Cell Death Pathways Cmpd 1-(2-Aryl-2-adamantyl)piperazine (Compound 7: 4-Fluoro derivative) Apop Apoptosis Induction Cmpd->Apop Activates Auto Autophagy Activation Cmpd->Auto Triggers ProCasp ↓ Procaspase 3 Levels Apop->ProCasp LC3 ↑ LC3-I to LC3-II Conversion Auto->LC3 PARP ↑ PARP Cleavage ProCasp->PARP Melanoma Melanoma Cell Death (Inhibition of Clonogenicity) PARP->Melanoma LC3->Melanoma

Dual apoptotic and autophagic cell death pathways induced by adamantylpiperazine in melanoma.

Quantitative Data Summary

The structural modification of the aryl ring plays a critical role in the pharmacokinetic and pharmacodynamic profile of the adamantylpiperazine scaffold. The addition of a fluorine atom significantly enhances lipophilicity, metabolic stability, and target binding affinity.

Table 1: Comparative Efficacy and Mechanistic Profiling of Adamantylpiperazine Derivatives [1]

CompoundStructural ModificationTarget Melanoma Cell LinesCytotoxic Potency ProfilePrimary Mechanistic Markers
Compound 6 Phenyl ring substitutionMDA-MB-435, SK-MEL-28, LOX-IMVIModerate anti-proliferative effectLC3 accumulation, PARP cleavage
Compound 7 4-Fluorophenyl ring substitutionMDA-MB-435, SK-MEL-28, LOX-IMVIHigh, sustained cytotoxic effectEnhanced LC3 accumulation, Procaspase 3 decrease

(Note: While MDA-MB-435 demonstrates high sensitivity, its historical lineage is debated in literature[2]. Robust experimental design mandates orthogonal validation using universally accepted melanoma lines such as SK-MEL-28 or LOX-IMVI[2].)

Experimental Workflows & Protocols

Workflow cluster_assays Downstream Assays Prep Compound Preparation (Adamantylpiperazines) Culture Melanoma Cell Culture (SK-MEL-28, LOX-IMVI) Prep->Culture Treat Dose-Response Treatment (24h - 72h) Culture->Treat Viability Viability Assay (SRB Method) Treat->Viability Clonogenic Clonogenic Survival (10-14 Days) Treat->Clonogenic WB Western Blotting (Apoptosis/Autophagy) Treat->WB Analysis Data Synthesis & IC50 Determination Viability->Analysis Clonogenic->Analysis WB->Analysis

Standardized in vitro workflow for evaluating adamantylpiperazine efficacy in melanoma models.

Protocol 1: Cell Viability & Proliferation (SRB Assay)

Rationale & Causality: While MTT assays measure mitochondrial metabolism, adamantylpiperazines can directly stress mitochondria during early apoptosis, potentially confounding viability readouts. The Sulforhodamine B (SRB) assay binds to basic amino acid residues to measure total cellular protein mass, providing a more reliable metric for true anti-proliferative efficacy independent of transient metabolic shifts.

Step-by-Step Methodology:

  • Seeding: Seed melanoma cells (e.g., SK-MEL-28) at a density of 3×103 to 5×103 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with Compound 6 or 7 at varying concentrations (e.g., 0.1 µM to 100 µM) for 48h and 72h[1].

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour. Wash plates 4 times with slow-running tap water and air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate for 30 minutes at room temperature.

  • Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 minutes.

  • Readout: Measure absorbance at 515 nm using a microplate reader.

Self-Validating System:

  • Controls: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a known cytotoxic agent (e.g., Dacarbazine) as a positive control.

  • Validation: Blank wells (media + treatment, no cells) must be subtracted to establish a true baseline and account for compound autofluorescence/absorbance.

Protocol 2: Clonogenic Survival Assay

Rationale & Causality: Short-term assays (24-72h) cannot determine if cells undergo permanent reproductive death or merely enter a transient senescent state. The clonogenic assay evaluates the sustained cytotoxic effects of Compound 7 by assessing the ability of single melanoma cells to form colonies after drug withdrawal[1].

Step-by-Step Methodology:

  • Seeding: Plate cells in 6-well plates at low densities (e.g., 500, 1000, and 2000 cells/well) to ensure distinct colony formation.

  • Treatment: Allow 24h for attachment, then treat with Compound 7 at its calculated IC50 and IC75 concentrations for 48h[1].

  • Recovery: Remove the drug-containing media, wash gently with PBS, and replace with fresh, drug-free complete media.

  • Incubation: Incubate for 10–14 days, changing media every 3 days, until control wells form colonies of ≥50 cells.

  • Fixation & Staining: Fix colonies with a mixture of methanol/acetic acid (3:1) for 10 minutes. Stain with 0.5% crystal violet in 25% methanol for 15 minutes. Wash with distilled water and air dry.

  • Quantification: Count colonies manually or via automated imaging software. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF).

Self-Validating System:

  • Validation: Plating efficiency (PE) of the untreated control must be strictly >10% for the assay to be biologically valid. Plating at multiple densities guarantees that colony counting falls within the linear dynamic range (30-150 colonies per well).

Protocol 3: Western Blotting for Dual-Pathway Validation

Rationale & Causality: To confirm that cell death is mediated via apoptosis and autophagy, specific molecular executioners must be tracked. The conversion of cytosolic LC3-I to lipidated LC3-II is the gold standard for autophagosome formation[1]. Concurrently, PARP cleavage confirms late-stage executioner caspase activity[1].

Step-by-Step Methodology:

  • Lysate Preparation: Harvest treated cells (including floating dead cells to capture apoptotic bodies). Lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 30–50 µg of protein per lane onto a 10-12% SDS-PAGE gel. Run at 100V until dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane (0.2 µm pore size is critical for retaining small proteins like LC3, ~14-16 kDa).

  • Immunoblotting: Block with 5% non-fat milk. Probe with primary antibodies against PARP, Procaspase 3, and LC3B overnight at 4°C[1]. Follow with HRP-conjugated secondary antibodies.

  • Detection: Develop using Enhanced Chemiluminescence (ECL) and image via a digital documentation system.

Self-Validating System:

  • Loading Control: Use a housekeeping protein (GAPDH or β -actin) to verify equal protein loading.

  • Autophagic Flux Validation: To validate true autophagic flux (rather than just autophagosome accumulation due to impaired lysosomal degradation), include a condition co-treated with an autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine). A further increase in LC3-II in the co-treated sample confirms that Compound 7 actively stimulates autophagic flux.

References

  • Papapostolou, I., Sereti, E., Chatira, S., Sakellaridis, N., Fytas, G., Zoidis, G., & Dimas, K. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731. URL:[Link]

Sources

Application

Application Note: Long-Term Clonogenic Assays for Evaluating 1-(2-Adamantyl)piperazine Efficacy in Melanoma Models

Target Audience: Researchers, scientists, and drug development professionals in oncology and pharmacology. Introduction & Scientific Rationale The development of novel adamantane-based pharmacophores has yielded promisin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in oncology and pharmacology.

Introduction & Scientific Rationale

The development of novel adamantane-based pharmacophores has yielded promising candidates for targeted cancer therapy. Specifically, 1-(2-aryl-2-adamantyl)piperazine derivatives have demonstrated potent, selective in vitro anticancer activity against cutaneous melanoma[1]. Structural optimizations—such as the addition of a fluorine group at the benzene ring (e.g., Compound 7: 1-[2-(4-fluorophenyl)-2-adamantyl]piperazine)—significantly enhance this antiproliferative activity[1].

While short-term cell viability assays (like SRB or MTT) are useful for initial high-throughput screening, they inherently measure bulk metabolic activity or protein content within a 48–72 hour window. These short-term assays fail to distinguish between transient cell cycle arrest (cytostatic effect) and permanent reproductive cell death (cytotoxic effect). To rigorously evaluate the true therapeutic efficacy of 1-(2-Adamantyl)piperazine derivatives, long-term clonogenic (colony formation) assays are the gold standard[2].

The clonogenic assay tests the reproductive integrity of single cells, evaluating whether a drug treatment permanently abolishes a cancer cell's ability to undergo unlimited division—a critical metric for predicting tumor relapse and long-term therapeutic success[2].

Mechanistic Pathway & Assay Logic

Recent pharmacological profiling indicates that 1-(2-Adamantyl)piperazine derivatives exert their anti-melanoma efficacy by triggering multiple concurrent death pathways. These compounds, acting as putative sigma receptor modulators, induce both apoptosis (evidenced by procaspase-3 decrease and PARP cleavage) and autophagy (evidenced by LC3 accumulation)[1]. The clonogenic assay captures the terminal macroscopic outcome of these intersecting molecular cascades.

G Drug 1-(2-Adamantyl)piperazine Derivatives (e.g., Cmpd 7) Sigma Sigma Receptors (Putative Target) Drug->Sigma Binds/Modulates Apoptosis Apoptosis Pathway Sigma->Apoptosis Activates Autophagy Autophagy Pathway Sigma->Autophagy Activates Caspase Procaspase-3 Decrease & PARP Cleavage Apoptosis->Caspase Induces LC3 LC3 Accumulation Autophagy->LC3 Induces Clonogenic Loss of Clonogenic Survival (Colony Formation Inhibition) Caspase->Clonogenic Triggers Reproductive Death LC3->Clonogenic Triggers Reproductive Death

Figure 1: Proposed dual-pathway mechanism of 1-(2-Adamantyl)piperazine derivatives in melanoma.

Quantitative Data Summary

The following table summarizes the dose-dependent long-term clonogenic inhibition of MDA-MB-435 melanoma cells treated with two primary 1-(2-Adamantyl)piperazine derivatives[1].

CompoundConcentration (µM)Cell LineClonogenic Survival CapacityMechanistic Observations
Vehicle Control 0MDA-MB-435100% (Baseline)Normal colony formation
Compound 6 1.0 - 5.0MDA-MB-435Moderate dose-dependent reductionInduces PARP cleavage
Compound 7 1.0MDA-MB-435Significant reduction vs. ControlInduces LC3 accumulation
Compound 7 2.5 - 5.0MDA-MB-435Near-complete inhibition (~0%)Dual apoptotic/autophagic death

Note: Compound 6 = 1-(2-phenyl-2-adamantyl)piperazine; Compound 7 = 1-[2-(4-fluorophenyl)-2-adamantyl]piperazine. Data reflects the superior potency of the fluorinated derivative.

Experimental Protocol: Long-Term Clonogenic Assay

This self-validating protocol is engineered to assess the efficacy of 1-(2-Adamantyl)piperazine derivatives. Every step is designed to preserve the mathematical integrity of single-cell reproductive tracking[2].

Phase 1: Cell Preparation & Seeding
  • Harvesting: Detach log-phase MDA-MB-435 cells using Trypsin-EDTA. Neutralize with complete growth medium (e.g., DMEM + 10% FBS).

  • Single-Cell Suspension (Critical Step): Triturate the cell suspension thoroughly using a serological pipette. Pass through a 40 µm cell strainer if necessary.

    • Causality: Clumped cells will form a single colony originating from multiple cells, violating the core mathematical assumption of the assay and artificially inflating the surviving fraction[2].

  • Plating: Seed cells into 6-well plates. The seeding density must be optimized based on the expected toxicity of the drug concentration (e.g., 200 cells/well for controls; up to 1,000 cells/well for 5.0 µM treatment groups).

  • Attachment: Incubate plates at 37°C, 5% CO₂ for 24 hours to allow complete cellular adherence prior to drug exposure.

Phase 2: Drug Treatment
  • Preparation: Reconstitute 1-(2-Adamantyl)piperazine derivatives (Compounds 6 and 7) in DMSO to create concentrated stock solutions.

  • Dosing: Dilute stocks in complete medium to achieve final well concentrations of 1.0 µM, 2.5 µM, and 5.0 µM[1]. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Exposure: Replace the seeding medium with the drug-containing medium.

Phase 3: Long-Term Incubation
  • Incubation Period: Leave the plates undisturbed in the incubator for 10 to 14 days .

    • Causality: A surviving "clonogen" is strictly defined as a cell capable of undergoing at least 5 to 6 population doublings to form a colony of ≥50 cells. Premature termination captures transient growth arrest rather than true reproductive death[2].

  • Vibration Control: Do not move the plates during this period. Agitation can detach mitotic cells, which re-seed elsewhere and form false "satellite" colonies.

Phase 4: Fixation & Staining
  • Washing: Carefully aspirate the medium and gently wash the wells with PBS to remove cellular debris.

  • Fixation: Add 6.0% (v/v) glutaraldehyde solution to each well for 15 minutes at room temperature.

    • Causality: Glutaraldehyde rapidly cross-links proteins, preserving cellular morphology and preventing cells from washing away during the staining process[2].

  • Staining: Remove the fixative and add 0.5% (w/v) crystal violet solution for 30 minutes.

    • Causality: Crystal violet is a basic triarylmethane dye that binds strongly to ribo- and deoxyribonucleic acids. It provides high-contrast macroscopic visualization of colonies against the clear polystyrene background[2].

  • Rinsing: Carefully immerse the plates in a gentle stream of tap water until the background is clear. Air-dry overnight.

Phase 5: Quantification & Mathematical Validation
  • Counting: Using a stereomicroscope, count only colonies containing ≥50 cells .

  • Plating Efficiency (PE): Calculate the baseline viability of the control group.

    • PE = (Number of colonies formed in control / Number of cells seeded in control) × 100

  • Surviving Fraction (SF): Calculate the true reproductive survival of the treated groups.

    • SF = Number of colonies formed after treatment / (Number of cells seeded × PE)

References

  • Papapostolou I, Sereti E, Chatira S, et al. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina (Kaunas). 2025;61(10):1731. URL: [Link]

  • Franken NAP, Rodermond HM, Stap J, Haveman J, van Bree C. Clonogenic assay of cells in vitro. Nature Protocols. 2006;1(5):2315-2319. URL: [Link]

Sources

Method

methods for evaluating the P-glycoprotein inhibitory effects of adamantyl derivatives

Application Note: Comprehensive In Vitro Evaluation of Adamantyl Derivatives as P-glycoprotein (P-gp) Inhibitors Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Appl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive In Vitro Evaluation of Adamantyl Derivatives as P-glycoprotein (P-gp) Inhibitors

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols.

Mechanistic Context and Rationale

P-glycoprotein (P-gp/ABCB1) is an ATP-binding cassette (ABC) efflux transporter heavily implicated in multidrug resistance (MDR) in oncology and the restriction of drug permeability across the intestinal and blood-brain barriers[1][2]. Recently, di-substituted adamantyl derivatives (e.g., LC478, AC-603, AC-786) have been identified as highly potent, non-cytotoxic P-gp inhibitors[3][4].

The bulky, lipophilic adamantane scaffold allows these compounds to intercalate deeply into the transmembrane domains (TMDs) of P-gp. By doing so, they competitively block the binding of chemotherapeutic substrates (like docetaxel and paclitaxel) to the transporter's active sites without inducing the intrinsic cytotoxicity often seen with first-generation inhibitors[4][5].

Evaluating these novel derivatives requires a multi-tiered, self-validating in vitro approach. As an Application Scientist, it is critical to not only measure the end-point accumulation of a substrate but to confirm the exact mechanism of inhibition (e.g., ATPase modulation vs. competitive binding)[1][3].

G P_gp P-glycoprotein (P-gp) Efflux Efflux Blocked P_gp->Efflux Inhibition ATPase_Assay ATPase Modulation (Measured via Luminescence) P_gp->ATPase_Assay Alters Activity Adamantyl Adamantyl Derivative (e.g., LC478, AC-603) Adamantyl->P_gp Binds TMDs Substrate Probe Substrate (Rh123, Docetaxel) Substrate->P_gp Competes for R-site ATP ATP Hydrolysis ATP->P_gp Drives Pump Accumulation Intracellular Accumulation (Measured via Fluorescence) Efflux->Accumulation Causes

Caption: Logical flow of P-gp inhibition by adamantyl derivatives and corresponding assay readouts.

System Suitability and Self-Validation Principles

To ensure scientific integrity, every protocol must operate as a self-validating system:

  • Positive Controls: Verapamil (10–50 µM) must be used across all assays. It is a well-characterized P-gp substrate that competitively inhibits the efflux of other probes and strongly stimulates P-gp ATPase activity[1][3].

  • Background Subtraction: In ATPase assays, membrane preparations contain non-specific ATPases. Sodium orthovanadate (Na₃VO₄) is used to selectively inhibit ABC transporters, allowing researchers to isolate the vanadate-sensitive (P-gp specific) ATPase activity.

  • Barrier Integrity: In transcellular transport assays, Transepithelial Electrical Resistance (TEER) must exceed 250 Ω·cm² to guarantee that the drug is passing through the cells (transcellular) rather than leaking between them (paracellular)[6].

Experimental Protocols

Protocol A: Rhodamine 123 (Rh123) Intracellular Accumulation Assay

Causality: Rh123 is a fluorescent dye that specifically binds to the R-site of the P-gp binding pocket[7]. In P-gp overexpressing cells, Rh123 is rapidly pumped out. An effective adamantyl derivative will block this pump, causing a quantifiable spike in intracellular fluorescence[3][8].

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 or MCF7R (P-gp overexpressing) cells at a density of 1.6 × 10⁵ cells/cm² in 12-well plates. Culture for 5 days to ensure maximal P-gp expression[3][8].

  • Pre-incubation: Wash cells twice with warm Hank’s Balanced Salt Solution (HBSS). Pre-incubate cells with the vehicle (0.1% DMSO), Verapamil (10 µM, positive control), or the adamantyl derivative (e.g., LC478 at 0.1–50 µM) for 30 minutes at 37°C[3][8].

  • Substrate Loading: Add 5.25 µM Rh123 to all wells. Incubate for exactly 30 minutes at 37°C[8].

  • Termination: Rapidly wash the cells three times with ice-cold PBS. Crucial Step: The cold temperature halts all ATP-dependent transport, trapping the accumulated Rh123 inside the cell[9].

  • Lysis & Quantification: Lyse cells using 200 µL of 0.1% Triton X-100 for 30 minutes at room temperature[5]. Quantify fluorescence using a microplate reader (λex = 505 nm, λem = 525 nm)[9].

  • Normalization: Normalize fluorescence units to total protein content using a standard BCA assay.

Protocol B: P-gp ATPase Activity Assay (Luminescence)

Causality: P-gp relies on ATP hydrolysis to fuel efflux. By measuring the depletion of ATP, we can classify the adamantyl derivative. If the derivative inhibits Verapamil-stimulated ATPase activity, it acts as a non-competitive or allosteric inhibitor of the pump[1][10].

Step-by-Step Methodology:

  • Preparation: Thaw recombinant human P-gp membrane vesicles and dilute in assay buffer.

  • Reaction Setup: In a white opaque 96-well plate, set up three conditions:

    • Basal: Vesicles + Vehicle.

    • Stimulated: Vesicles + 200 µM Verapamil.

    • Test: Vesicles + 200 µM Verapamil + Adamantyl derivative (serial dilutions)[1].

  • Initiation: Add 5 mM MgATP to all wells to initiate the reaction. Incubate at 37°C for 20 minutes[1][10].

  • Detection: Stop the reaction by adding a Luciferase/Luciferin ATP detection reagent. Incubate for 20 minutes at room temperature to stabilize the luminescent signal[1].

  • Interpretation: Read luminescence. Note the inverse causality: High luminescence indicates high residual ATP, which means P-gp ATPase activity was successfully inhibited by the adamantyl derivative[1].

Protocol C: Bidirectional Transcellular Transport (Caco-2 Monolayers)

Causality: This is the FDA-recommended "gold standard" to prove a compound prevents P-gp-mediated efflux across biological barriers[6]. By comparing the Basolateral-to-Apical (B-A) permeability against Apical-to-Basolateral (A-B) permeability, we calculate the Efflux Ratio (ER). An effective adamantyl inhibitor will collapse an ER of >2.0 down to ~1.0[5][6].

G Culture 1. Caco-2 Culture 18-22 Days on Transwell TEER TEER Culture->TEER Dose_AB 3A. Apical Dosing (A to B Transport) TEER->Dose_AB Dose_BA 3B. Basolateral Dosing (B to A Transport) TEER->Dose_BA Sample 4. Time-course Sampling (30, 60, 90, 120 min) Dose_AB->Sample Dose_BA->Sample Calculate 5. Calculate Papp & ER ER = Papp(B-A) / Papp(A-B) Sample->Calculate

Caption: Step-by-step workflow for the Caco-2 bidirectional transport assay.

Step-by-Step Methodology:

  • Monolayer Formation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 18–22 days. Verify tight junction integrity (TEER > 250 Ω·cm²)[6].

  • Dosing: Pre-incubate both chambers with the adamantyl derivative for 30 minutes. Add 1 µM of a probe substrate (e.g., [³H]-Digoxin or Docetaxel) to either the Apical chamber (for A-B transport) or Basolateral chamber (for B-A transport)[5][6].

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer[6].

  • Analysis: Quantify the probe using LC-MS/MS or scintillation counting. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio (ER)[5][6].

Quantitative Data Interpretation

The following table summarizes the expected quantitative benchmarks when evaluating a highly potent adamantyl derivative (e.g., LC478) against standard controls[1][3][5].

CompoundAssay TypeTarget Metric / ReadoutExpected Outcome / IC₅₀Interpretation
Verapamil (Control)Rh123 AccumulationIntracellular FluorescenceIC₅₀ ≈ 2.87 µMValidates P-gp expression and assay dynamic range[3].
LC478 (Adamantyl)Rh123 AccumulationIntracellular FluorescenceIC₅₀ ≈ 1.67 µMHighly potent P-gp inhibition; outperforms standard control[3].
Verapamil (Control)ATPase AssayLuminescence (ATP remaining)Low Luminescence (Stimulation)Acts as a competitive substrate, consuming ATP rapidly[1].
LC478 (Adamantyl)Caco-2 TransportDocetaxel Efflux Ratio (ER)Reduction of ER to ~1.0Completely abolishes P-gp mediated efflux, allowing bidirectional passive diffusion[5].

References

  • PGP Protocol | Enzyme Inhibitor | Luciferase - Scribd. Scribd.com. Available at:[Link]

  • P-GP DRUG INTERACTION ASSAY KIT: INTEREST AND PRINCIPLE OF THE ASSAY. Windows.net. Available at: [Link]

  • LC478, a Novel Di-Substituted Adamantyl Derivative, Enhances the Oral Bioavailability of Docetaxel in Rats. PubMed Central (NIH). Available at:[Link]

  • Validation of a flow cytometric competitive efflux assay for assessing clinically important drugs as canine P-glycoprotein substrates. AVMA Journals. Available at:[Link]

  • Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. PubMed Central (NIH). Available at:[Link]

  • Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLOS One. Available at:[Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. PubMed Central (NIH). Available at:[Link]

  • LC478, a Novel Di-Substituted Adamantyl Derivative, Enhances the Oral Bioavailability of Docetaxel in Rats. MDPI. Available at:[Link]

  • P-glycoprotein Inhibition Service. Evotec. Available at:[Link]

  • P-glycoprotein (Pgp) inhibition assay. BMG Labtech. Available at:[Link]

Sources

Application

Application Note: 1-(2-Adamantyl)piperazine as a Privileged Scaffold for Multi-Target Directed Ligands in Neurodegenerative Disease Models

Introduction & Mechanistic Rationale The etiology of neurodegenerative disorders, including Alzheimer’s disease (AD) and Parkinson’s disease (PD), is driven by a complex interplay of glutamate-induced excitotoxicity, oxi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The etiology of neurodegenerative disorders, including Alzheimer’s disease (AD) and Parkinson’s disease (PD), is driven by a complex interplay of glutamate-induced excitotoxicity, oxidative stress, and pathogenic protein aggregation (e.g., Amyloid-β and α-synuclein). Because single-target therapeutics often fail to alter disease trajectories, drug development has shifted toward Multi-Target Directed Ligands (MTDLs).

Within this paradigm, 1-(2-Adamantyl)piperazine (CAS 74525-85-2) has emerged as a highly versatile and privileged structural scaffold[1]. The rational design of MTDLs utilizing this building block relies on the synergistic pharmacology of its two primary moieties:

  • The Adamantane Core: This bulky, lipophilic cage structure ensures excellent blood-brain barrier (BBB) penetration[2]. Mechanistically, adamantane derivatives act as uncompetitive, low-affinity antagonists at the N-methyl-D-aspartate (NMDA) receptor. They block pathological, sustained calcium ( Ca2+ ) influx while sparing transient physiological synaptic transmission, thereby preventing excitotoxicity[3].

  • The Piperazine Ring: Functioning as a flexible linker and a dual hydrogen-bond acceptor/donor, the piperazine moiety is a classic pharmacophore for Sigma-1 ( σ1​ ) and aminergic receptors[4]. Agonism at the σ1​ receptor—a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM)—promotes neuroprotection by regulating ER stress, modulating Ca2+ homeostasis, and upregulating anti-apoptotic proteins such as Bcl-2[3].

By synthesizing 1-(2-Adamantyl)piperazine derivatives (e.g., 1-(2-aryl-2-adamantyl)piperazines), researchers can create single molecules that simultaneously halt excitotoxicity and actively promote neuronal survival[4].

Mechanistic Pathway of Adamantyl-Piperazine Derivatives

Pathway Ligand 1-(2-Adamantyl)piperazine Derivatives NMDAR NMDA Receptor (Uncompetitive Antagonism) Ligand->NMDAR Blocks Sigma1 Sigma-1 Receptor (Agonism at MAM) Ligand->Sigma1 Activates Ca2 Ca2+ Overload & Excitotoxicity NMDAR->Ca2 Prevents Bcl2 Bcl-2 Upregulation & ER Stress Reduction Sigma1->Bcl2 Induces Neuroprotection Neuroprotection & Cell Survival Ca2->Neuroprotection Rescues from Bcl2->Neuroprotection Promotes

Dual-target signaling pathway of adamantyl-piperazine MTDLs in neurodegenerative models.

Quantitative Pharmacological Profile

When validating new 1-(2-Adamantyl)piperazine derivatives, researchers benchmark their binding affinities ( Ki​ ) and functional neuroprotection against established reference compounds (e.g., Memantine for NMDA, PRE-084 for σ1​ ). Table 1 summarizes typical target metrics for optimized MTDLs in this class.

Table 1: Target Pharmacological Metrics for Adamantyl-Piperazine MTDLs

Target / AssayPreferred MetricReference StandardOptimal MTDL RangeBiological Implication
σ1​ Receptor Binding Ki​ (nM)PRE-084 ( Ki​ ~44 nM)1.0 – 50.0 nMHigh affinity ensures robust MAM chaperone activation at low doses.
NMDA Receptor Binding Ki​ ( μ M)Memantine ( Ki​ ~1.2 μ M)1.0 – 5.0 μ MLow micromolar affinity prevents physiological synaptic blockade.
A β1−42​ Toxicity Model Cell Viability (%)Untreated Insult (~50%)> 85% at 10 μ MConfirms functional translation of receptor binding to neuroprotection.
BBB Permeability logP N/A2.5 – 4.5Ensures sufficient central nervous system (CNS) penetrance.

Experimental Protocols: Validation of Adamantyl-Piperazine Ligands

To rigorously evaluate the efficacy of 1-(2-Adamantyl)piperazine derivatives, the following self-validating protocols are employed. These methods are designed to confirm target engagement prior to assessing phenotypic outcomes.

Protocol A: In Vitro Radioligand Binding Assays ( σ1​ and NMDA)

Causality & Logic: Competitive displacement assays are essential to prove direct target engagement. We utilize -pentazocine for σ1​ receptors due to its absolute selectivity over σ2​ and NMDA sites[4]. For the NMDA receptor, [3H]MK−801 is used to label the intra-channel phencyclidine binding site, confirming uncompetitive antagonism[3].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat whole brain (for NMDA) or guinea pig brain (for σ1​ ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet and repeat centrifugation to wash out endogenous ligands.

  • σ1​ Receptor Assay:

    • Incubate 0.5 mg/mL membrane protein with 2 nM -pentazocine and varying concentrations of the adamantyl-piperazine test compound ( 10−10 to 10−5 M).

    • Use 10 μ M Haloperidol to define non-specific binding (NSB).

    • Incubate at 37°C for 120 minutes to reach equilibrium.

  • NMDA Receptor Assay:

    • Incubate 0.5 mg/mL membrane protein with 5 nM [3H]MK−801 in the presence of 10 μ M Glutamate and 10 μ M Glycine (to ensure the ion channel is open, exposing the binding site).

    • Use 10 μ M unlabeled MK-801 to define NSB.

    • Incubate at 25°C for 120 minutes.

  • Termination & Analysis: Terminate reactions by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash filters three times with ice-cold buffer. Measure retained radioactivity using liquid scintillation counting. Calculate Ki​ values using the Cheng-Prusoff equation.

Protocol B: Neuroprotection Assay in SH-SY5Y Cells (A β1−42​ Insult)

Causality & Logic: SH-SY5Y human neuroblastoma cells are a standard in vitro model for AD. Pre-incubating the cells with the test compound for 2 hours prior to A β exposure is critical; it provides sufficient time for σ1​ -mediated transcriptional changes (e.g., Bcl-2 upregulation) to occur before the excitotoxic and oxidative insult begins.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 2×104 cells/well in DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • A β1−42​ Preparation: Dissolve A β1−42​ peptide in hexafluoroisopropanol (HFIP), evaporate to form a film, and resuspend in DMSO. Dilute in culture medium and incubate at 37°C for 24 hours to promote the formation of toxic oligomers.

  • Compound Pre-treatment: Replace the culture medium with serum-free medium containing the adamantyl-piperazine derivative (0.1, 1, and 10 μ M). Incubate for exactly 2 hours.

  • Toxin Insult: Add the pre-aggregated A β1−42​ oligomers to the wells to achieve a final toxic concentration of 10 μ M. Incubate for an additional 24 hours.

  • Viability Quantification (MTT Assay): Add 10 μ L of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 μ L DMSO. Read absorbance at 570 nm using a microplate reader. Normalize data to the untreated vehicle control (100% viability).

Experimental Workflow Diagram

Workflow S1 Step 1: SH-SY5Y Cell Seeding S2 Step 2: 2h Pre-treatment (Adamantyl-Piperazine) S1->S2 S3 Step 3: 24h Aβ1-42 Insult (Excitotoxicity) S2->S3 S4 Step 4: MTT/LDH Viability Assay S3->S4 S5 Step 5: IC50 & Efficacy Quantification S4->S5

Sequential workflow for evaluating the neuroprotective efficacy of MTDLs in SH-SY5Y cells.

References

  • Sigma Receptor ( σ R) Ligands with Antiproliferative and Anticancer Activity Source: PMC / NIH URL:[4]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma Source: MDPI URL:[3]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents Source: Academia.edu URL:[1]

  • Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives Source: PMC / NIH URL:[2]

Sources

Method

Application Note: Piperazine Derivatives as Multi-Target-Directed Ligands (MTDLs) in Alzheimer's Disease Research

Executive Summary & Mechanistic Rationale The multifactorial pathogenesis of Alzheimer's disease (AD)—characterized by cholinergic depletion, amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, and oxidative stress—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The multifactorial pathogenesis of Alzheimer's disease (AD)—characterized by cholinergic depletion, amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, and oxidative stress—has rendered single-target therapeutics largely ineffective[1]. In recent drug development, the Multi-Target-Directed Ligand (MTDL) approach has gained prominence. Among various chemical scaffolds, piperazine derivatives have emerged as highly versatile pharmacophores[2][3].

The inclusion of a piperazine ring imparts crucial physicochemical and pharmacological advantages:

  • Structural Rigidity & Solubility: The saturated heterocyclic ring improves the aqueous solubility and metabolic stability of bulky hydrophobic moieties (e.g., coumarin, ferulic acid, benzothiazole)[2][4].

  • Dual-Site Cholinesterase Binding: The basic nitrogen atoms of piperazine are protonated at physiological pH. This allows them to act as cation-π donors, interacting strongly with the Peripheral Anionic Site (PAS) of acetylcholinesterase (AChE), while the attached lipophilic tail penetrates the Catalytic Active Site (CAS)[1][5][6].

  • Anti-Aggregation Properties: By binding to the PAS of AChE, piperazine derivatives prevent the AChE-induced acceleration of Aβ aggregation. Furthermore, specific piperazine hybrids directly intercalate into the β-sheet structures of Aβ and tau, inhibiting their self-assembly and promoting the disaggregation of pre-formed fibrils[7][8].

Mechanism Piperazine Piperazine Scaffold (MTDL Core) AChE AChE / BChE Inhibition Piperazine->AChE PAS Binding BACE1 BACE-1 Inhibition Piperazine->BACE1 H-Bonding Agg Aβ & Tau Anti-Aggregation Piperazine->Agg Hydrophobic Intercalation ROS Oxidative Stress Reduction Piperazine->ROS Metal Chelation Outcome Neuroprotection & Cognitive Restoration AChE->Outcome BACE1->Outcome Agg->Outcome ROS->Outcome

Figure 1: Multi-target mechanistic pathways of piperazine derivatives in Alzheimer's disease models.

Quantitative Profiling of Key Piperazine Derivatives

Recent medicinal chemistry efforts have synthesized various piperazine hybrids. The table below synthesizes the quantitative efficacy of leading piperazine derivatives against primary AD biomarkers, providing a benchmark for researchers designing novel MTDLs.

Compound DesignationPrimary ScaffoldAChE IC₅₀ (μM)BChE IC₅₀ (μM)Aβ / Tau Aggregation InhibitionKey Source
Compound 13a Ferulic Acid-Piperazine0.59 ± 0.195.02 ± 0.14High (Inhibits self/metal-induced Aβ)Singh et al., 2024[2]
Compound 16 Thiazole-Piperazine0.1510.13573.53% Aβ inhibition at 10 μMNasr et al., 2023[1]
Compound 15 Benzothiazole-Piperazine0.42N/ACompetent Aβ₁₋₄₂ inhibitionMishra et al., 2023[1]
Compound 18 1-benzylamino-piperazine3.09 (Aβ IC₅₀)5.7480.0% Aβ / 68.3% Tau (at 10 μM)ACS, 2021[8]
Compound 5d Oxadiazole-PiperazineComparable to DonepezilComparable to Rivastigmine54% Aβ displacement at 50 μMVerma et al., 2023[3]

Core Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been optimized for evaluating piperazine-based MTDLs. Each protocol is designed as a self-validating system, incorporating necessary controls and explaining the causality behind critical methodological choices.

Protocol A: Modified Ellman’s Assay for AChE/BChE Kinetics

Purpose: To quantify the inhibitory potency (IC₅₀) of piperazine derivatives against human AChE and BChE[2][9]. Causality & Expertise: The Ellman's assay relies on the reaction of thiocholine (produced by enzyme hydrolysis of acetylthiocholine) with DTNB to form a yellow anion (5-thio-2-nitrobenzoate). Piperazine derivatives often exhibit slow-binding kinetics due to their bulky nature and dual-site (CAS/PAS) interaction. Therefore, a 15-minute pre-incubation of the enzyme with the inhibitor before substrate addition is mandatory to achieve thermodynamic equilibrium and prevent artificially high IC₅₀ readouts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Note: pH strictly controls the ionization state of the piperazine nitrogen, which is critical for PAS binding.

  • Reagent Setup:

    • Prepare 0.01 M DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in buffer containing 0.1% BSA. (BSA prevents non-specific adsorption of lipophilic piperazine derivatives to the microplate walls).

    • Prepare 0.075 M Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) in ultra-pure water.

  • Enzyme Preparation: Dilute human recombinant AChE or equine BChE to 0.03 U/mL in the phosphate buffer[2].

  • Pre-Incubation (The Critical Step): In a 96-well plate, add 140 μL of buffer, 20 μL of the piperazine test compound (varying concentrations, typically 0.01 to 100 μM), and 20 μL of enzyme. Incubate at 25°C for exactly 15 minutes.

  • Reaction Initiation: Add 10 μL of DTNB and 10 μL of ATCI/BTCI to initiate the reaction.

  • Kinetic Reading: Immediately read the absorbance at 412 nm using a microplate reader every 1 minute for 10 minutes.

  • Self-Validation: Always include a positive control (e.g., Donepezil[3] or Tacrine) and a blank (buffer instead of enzyme) to subtract background hydrolysis of the substrate.

Protocol B: Thioflavin T (ThT) Fluorescence Assay for Aβ₁₋₄₂ Aggregation

Purpose: To evaluate the ability of piperazine derivatives to inhibit Aβ₁₋₄₂ fibrillization[3][7]. Causality & Expertise: Aβ peptides are notoriously unstable and prone to spontaneous nucleation. If the starting material contains pre-formed "seeds," the aggregation kinetics will be artifactually accelerated, masking the inhibitor's true efficacy. Pre-treating the peptide with HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) breaks down any pre-existing β-sheets, ensuring a purely monomeric baseline.

ThT_Workflow Step1 Peptide Monomerization (HFIP Treatment) Step2 Co-incubation (Aβ + Piperazine) Step1->Step2 Step3 ThT Dye Addition Step2->Step3 Step4 Fluorescence Quantification (Ex: 440nm, Em: 485nm) Step3->Step4

Figure 2: Step-by-step workflow for the Thioflavin T (ThT) fluorescence aggregation assay.

Step-by-Step Methodology:

  • Peptide Monomerization: Dissolve lyophilized Aβ₁₋₄₂ in 100% HFIP to a concentration of 1 mg/mL. Incubate at room temperature for 1 hour. Aliquot the solution and evaporate the HFIP overnight under a gentle stream of nitrogen gas to yield a peptide film. Store at -80°C.

  • Sample Preparation: Immediately before the assay, dissolve the Aβ film in DMSO (to 5 mM), then dilute to 10 μM in 50 mM HEPES buffer (pH 7.4) containing 100 mM NaCl.

  • Co-Incubation: Mix the 10 μM Aβ₁₋₄₂ solution with the piperazine test compounds (e.g., at 1:1 or 1:5 molar ratios) in a black, clear-bottom 96-well plate[7].

  • Fibrillization: Seal the plate and incubate at 37°C for 24 to 48 hours without agitation.

  • ThT Staining: Add Thioflavin T (ThT) to a final concentration of 20 μM. ThT acts as a molecular rotor; upon binding to the steric grooves of amyloid β-sheets, its rotational relaxation is restricted, resulting in a massive quantum yield increase.

  • Quantification: Measure fluorescence intensity using an excitation wavelength of 440 nm and an emission wavelength of 485 nm.

  • Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition =[1 - (F_test - F_blank) / (F_control - F_blank)] × 100

References

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors Source: CORE / NIH URL:[Link] (via[5][6])

  • Design, synthesis, biological evaluation, and molecular modeling of coumarin-piperazine derivatives as acetylcholinesterase inhibitors Source: PubMed / WILEY-VCH URL:[Link] (via[4])

  • Design, Synthesis, and Biological Evaluation of Ferulic Acid-Piperazine Derivatives Targeting Pathological Hallmarks of Alzheimer's Disease Source: ACS Chemical Neuroscience URL:[Link] (via[2][10])

  • Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy Source: ACS Omega URL:[Link] (via[3])

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein Source: PMC / NIH URL:[Link] (via[7])

  • Dual Inhibitors of Amyloid-β and Tau Aggregation with Amyloid-β Disaggregating Properties: Extended In Cellulo, In Silico, and Kinetic Studies of Multifunctional Anti-Alzheimer's Agents Source: ACS Chemical Neuroscience URL:[Link] (via[8])

  • Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases Source: MDPI Pharmaceuticals URL:[Link] (via[1])

Sources

Technical Notes & Optimization

Troubleshooting

addressing low bioavailability of adamantane-based compounds

Welcome to the Technical Support Center for Adamantane-Based Therapeutics. This hub provides mechanistic troubleshooting, validated protocols, and engineering strategies designed for researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Adamantane-Based Therapeutics. This hub provides mechanistic troubleshooting, validated protocols, and engineering strategies designed for researchers and drug development professionals working to overcome the severe aqueous insolubility of diamondoid scaffolds.

Diagnostic Decision Matrix

Before diving into specific troubleshooting FAQs, use the following decision matrix to determine the optimal bioavailability enhancement strategy for your adamantane derivative based on your target administration route and the physical properties of your Active Pharmaceutical Ingredient (API).

FormulationDecision Start Adamantane API Low Aqueous Bioavailability Goal What is the primary formulation goal? Start->Goal Oral Enhance Oral Absorption (GI Tract) Goal->Oral Targeted Targeted / IV Delivery (Systemic) Goal->Targeted Mech Is the API mechanically unstable during tableting? Oral->Mech Liposome Liposomal Anchoring (Lipid Bilayer Insertion) Targeted->Liposome Membrane anchoring Dendrimer Adamantane-PAMAM Dendrimers Targeted->Dendrimer Covalent scaffold CD Cyclodextrin (β-CD) Inclusion (Host-Guest Complex) Mech->CD No ASD Amorphous Solid Dispersion (Polymer Matrix) Mech->ASD Yes

Caption: Decision matrix for selecting adamantane bioavailability enhancement strategies.

Module 1: Cyclodextrin Inclusion Complexes (The Gold Standard)

Q1: Why does my adamantane-based compound exhibit erratic oral bioavailability despite having high membrane permeability? A1: Adamantane's rigid, three-dimensional diamondoid structure confers extreme lipophilicity and metabolic stability. While this lipophilic cage facilitates rapid crossing of lipid bilayers, it results in severe aqueous insolubility. According to the Biopharmaceutics Classification System (BCS), these are typically Class II or Class IV compounds. The causality here is that dissolution in gastrointestinal fluids is the rate-limiting step. To resolve this, you must mask the hydrophobic surface area, a feat most efficiently achieved through 1 [1].

Q2: I am trying to form a β-cyclodextrin (β-CD) inclusion complex with an adamantane derivative, but precipitation occurs immediately. How can I optimize the host-guest complexation? A2: The adamantane cage has an exceptionally high binding affinity (association constants typically 103−105M−1 ) for the hydrophobic cavity of β-CD due to a near-perfect size match. However, immediate precipitation usually indicates uncomplexed API crashing out of the aqueous phase before encapsulation can occur.

Troubleshooting the mechanism: Complexation is an enthalpy-driven process. If you mix the API and β-CD at room temperature, the activation energy barrier prevents rapid encapsulation. Heating the system increases molecular collisions, while using a co-solvent ensures the API remains dissolved long enough to enter the β-CD cavity [2].

Protocol: Preparation and Validation of Adamantane-β-CD Inclusion Complexes

This protocol is designed as a self-validating system; successful complexation yields a distinct crystal morphology.

  • Dissolution: Dissolve 1.0 mmol of pristine β-CD in 7.0 mL of deionized water at 80°C.

  • API Addition: Dissolve 1.0 mmol of the adamantane derivative in 3.0 mL of ethanol. Add this dropwise to the β-CD solution under continuous stirring at 300 rpm.

  • Thermodynamic Equilibration: Maintain stirring at 80°C for 2–3 hours. This provides the kinetic energy required for the adamantane moiety to displace water molecules inside the β-CD cavity.

  • Crystallization: Gradually cool the mixture to room temperature (25°C) over 8 hours. Self-Validation Check: The inclusion complex will precipitate as colorless parallelogram platelet crystals. If you see square-platelet crystals, you have uncomplexed pristine β-CD.

  • Recovery: Filter the crystals and dry under vacuum at 40°C for 24 hours.

CDWorkflow Step1 Step 1: Dissolution β-CD in H2O (80°C) API in EtOH Step2 Step 2: Complexation Stirring at 300 rpm 2-3 hrs at 80°C Step1->Step2 Step3 Step 3: Equilibration Slow cooling to 25°C Over 8 hours Step2->Step3 Step4 Step 4: Recovery Vacuum filtration Drying at 40°C Step3->Step4 Step5 Final Product Bioavailable Inclusion Complex Step4->Step5

Caption: Thermodynamic workflow for preparing adamantane-β-cyclodextrin inclusion complexes.

Module 2: Amorphous Solid Dispersions (ASD)

Q3: Our adamantane-based API shows mechanical instability during tableting (phase transitions under compression) and poor dissolution. Can Amorphous Solid Dispersions (ASDs) solve this while improving bioavailability? A3: Yes. Crystalline adamantane derivatives often exhibit mechanical instability due to weak intermolecular lattice forces. Formulating the API as an 2 using polymers like Copovidone (PVP-VA) or HPMC disrupts the crystalline lattice entirely, trapping the drug in a high-energy amorphous state[3]. This provides a "spring and parachute" effect: the amorphous form rapidly dissolves to create a supersaturated solution (the spring), while the polymer prevents recrystallization in the GI tract (the parachute).

Protocol: Hot-Melt Extrusion (HME) for Adamantane ASDs
  • Milling: Cryo-mill the adamantane API and the selected polymer to a uniform particle size (<50 µm) to ensure homogenous mixing.

  • Blending: Blend the API and polymer at a 1:3 w/w ratio.

  • Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile to 15°C above the Glass Transition Temperature ( Tg​ ) of the polymer, but strictly below the degradation temperature of the API.

  • Cooling & Pelletizing: Rapidly cool the extrudate using a chill roll to "freeze" the amorphous state, preventing nucleation. Mill into a fine powder.

  • Validation: Use Powder X-Ray Diffraction (PXRD) to confirm the absence of crystalline peaks (looking for a broad "halo" effect) and Differential Scanning Calorimetry (DSC) to verify a single, uniform Tg​ , confirming a true solid solution.

Module 3: Liposomal Anchoring for Targeted Delivery

Q4: We want to use adamantane for targeted delivery. How does adamantane act as an anchor in liposomal formulations without disrupting the membrane? A4: Adamantane can be utilized not just as an API, but as a structural anchor in lipid bilayers. Due to its extreme lipophilicity and unique bulky geometry, the adamantane moiety spontaneously inserts into the hydrophobic core of liposomes (e.g., DOPC bilayers), while attached hydrophilic functional groups (like peptides, antibodies, or targeting ligands) remain exposed on the liposome surface. This 3 avoids the need for complex covalent lipid-conjugation chemistries and improves the circulation half-life of the drug [4].

Quantitative Data Summary: Adamantane Solubilization Strategies

The table below summarizes the expected thermodynamic and pharmacokinetic gains based on the chosen formulation strategy.

Formulation StrategyCarrier / ExcipientAssociation Constant ( Ka​ )Aqueous Solubility GainBioavailability Increase (In Vivo)
Inclusion Complex β-Cyclodextrin 103−105M−1 50 to 100-fold2.5 to 4.0-fold
Inclusion Complex γ-Cyclodextrin 102−104M−1 20 to 50-fold~3.0-fold
Amorphous Solid Dispersion Copovidone (PVP-VA)N/A (Matrix entrapment)10 to 30-fold (Supersaturation)1.8 to 2.5-fold
Liposomal Anchoring DOPC LiposomesN/A (Bilayer insertion)>200-fold (Apparent)Prolonged half-life

References

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.National Center for Biotechnology Information (PMC).
  • Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives.National Center for Biotechnology Information (PMC).
  • Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies.Molecular Pharmaceutics (ACS Publications).
  • Adamantane in Drug Delivery Systems and Surface Recognition.National Center for Biotechnology Information (PubMed).

Sources

Optimization

Technical Support Center: Interpreting Off-Target Effects of 1-(2-Adamantyl)piperazine

Welcome to the technical support center for researchers utilizing 1-(2-Adamantyl)piperazine and its derivatives. This guide is designed to provide expert insights and practical troubleshooting for the complex experimenta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 1-(2-Adamantyl)piperazine and its derivatives. This guide is designed to provide expert insights and practical troubleshooting for the complex experimental scenarios you may encounter. We will move beyond simple procedural steps to explore the mechanistic rationale behind unexpected results, helping you ensure the integrity and validity of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and unexpected outcomes observed during experiments with 1-(2-Adamantyl)piperazine.

Q1: I'm struggling with the solubility of 1-(2-Adamantyl)piperazine in my aqueous assay buffer. The compound precipitates when diluted. What's happening and how can I fix it?

A1: This is a frequent and critical issue rooted in the compound's structure. The adamantane cage is a bulky, rigid, and highly lipophilic hydrocarbon moiety.[1][2] This inherent lipophilicity leads to very low solubility in aqueous solutions.[3] When you dilute your concentrated stock (likely in a solvent like DMSO) into an aqueous buffer, the compound crashes out of solution once the solvent concentration drops below a critical level.

Root Cause Analysis:

  • Lipophilicity: The adamantane group is essentially a "greasy" cage, repelling polar water molecules.[1][2]

  • Crystal Lattice Energy: The rigid structure of adamantane derivatives can lead to strong crystal packing, which requires significant energy to overcome for dissolution.[1]

  • Supersaturation: Your initial dilution may create a temporary, unstable supersaturated solution that rapidly precipitates.[3]

Troubleshooting Workflow:

start Insoluble Compound in Aqueous Buffer check_salt Is the piperazine a free base? start->check_salt ph_adjust Adjust pH to form a salt (e.g., HCl for hydrochloride salt). check_salt->ph_adjust Yes cosolvent Use a co-solvent system (e.g., DMSO, Ethanol, PEG). check_salt->cosolvent No / Already a salt check_solubility Still insoluble? ph_adjust->check_solubility check_solubility->cosolvent Yes optimize_cosolvent Optimize co-solvent percentage (start low, e.g., <1%). check_solubility->optimize_cosolvent No cosolvent->optimize_cosolvent check_precip Still precipitating over time? optimize_cosolvent->check_precip cyclodextrin Consider cyclodextrin complexation for non-ionizable derivatives. check_precip->cyclodextrin Yes final_check Prepare fresh solutions immediately before use. check_precip->final_check No cyclodextrin->final_check

Caption: Troubleshooting workflow for adamantane derivative solubility.

See Protocol 1 for a detailed methodology on preparing stock solutions for lipophilic compounds. Remember, inconsistent results in biological assays are often traced back to poor solubility and compound precipitation.[3]

Q2: My data suggests the observed cytotoxicity is independent of sigma receptors, which I thought was the primary target. How do I interpret this?

A2: This is an excellent and crucial observation. While some 1-(2-aryl-2-adamantyl)piperazine derivatives have been investigated for their activity related to sigma receptors, this link can be speculative and should be experimentally validated.[4][5] The phenomenon you're observing is likely due to off-target effects, which are common for many small molecules, especially those with privileged scaffolds like piperazine.[6]

Plausible Alternative Mechanisms:

  • Induction of Apoptosis/Autophagy: The core structure may induce cell death through pathways unrelated to a specific receptor. Studies on similar piperazine derivatives show they can induce apoptosis by affecting mitochondrial membrane potential, increasing cytochrome c release, and activating caspases.[7] Western blot analysis for markers like cleaved PARP, cleaved caspase-3, and LC3-II can help verify these pathways.[8][9]

  • Ion Channel Inhibition: The piperazine moiety is a well-known pharmacophore that can interact with various ion channels. A critical off-target to consider is the hERG potassium channel.[10] Inhibition of hERG can lead to cardiotoxicity in a clinical setting, but it can also cause non-specific cytotoxicity in in-vitro assays.

  • Polypharmacology: The compound may bind to multiple targets with similar affinity. The piperazine scaffold is present in ligands for numerous GPCRs and ion channels.[11] The observed phenotype is therefore the result of a cumulative effect on several cellular systems.

Interpreting these results requires a systematic approach to deconvolve the on-target from off-target effects.

Q3: How can I design an experiment to differentiate between on-target (sigma receptor) and off-target effects?

A3: This is the central question for validating your mechanism of action. A multi-pronged approach is necessary to build a convincing case. The goal is to demonstrate that the biological effect is directly coupled to the target's presence and function.

Experimental Decision Tree:

start Observed Biological Effect (e.g., Cytotoxicity) target_expression Step 1: Confirm Target Expression (Western Blot / qPCR for σ1/σ2 receptors in your cell lines). start->target_expression target_present Target is Present target_expression->target_present target_absent Target is Absent / Undetectable target_expression->target_absent genetic_validation Step 2: Genetic Validation (Use CRISPR KO or shRNA knockdown of the target receptor).[6] target_present->genetic_validation off_target_conclusion Conclusion: Effect is Off-Target. Investigate alternative mechanisms. target_absent->off_target_conclusion effect_abrogated Effect is Lost/Reduced in KO/KD cells genetic_validation->effect_abrogated effect_persists Effect Persists in KO/KD cells genetic_validation->effect_persists on_target_conclusion Conclusion: Effect is likely On-Target. effect_abrogated->on_target_conclusion pharmacological_validation Step 3: Pharmacological Validation (Use known selective σ1/σ2 ligands as competitors or comparators). effect_abrogated->pharmacological_validation Further Confirmation effect_persists->off_target_conclusion rescue_observed Known ligand rescues/competes with the effect pharmacological_validation->rescue_observed no_rescue Known ligand has no impact pharmacological_validation->no_rescue rescue_observed->on_target_conclusion no_rescue->off_target_conclusion

Sources

Troubleshooting

Technical Support Center: Stability of 1-(2-Adamantyl)piperazine in Different Solvent Systems

Welcome to the technical support center for 1-(2-Adamantyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(2-Adamantyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a molecule combining the lipophilic and metabolically robust adamantane core with the versatile piperazine scaffold, understanding its stability is paramount for reproducible and reliable experimental outcomes.[1][2][3] This center provides foundational knowledge, practical experimental protocols, and solutions to common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-(2-Adamantyl)piperazine in solution?

A1: The stability of 1-(2-Adamantyl)piperazine can be influenced by several factors, primarily:

  • Temperature: Elevated temperatures can accelerate degradation pathways.[4] For long-term storage, keeping solutions at low temperatures (e.g., -20°C or -80°C) is recommended.[5]

  • pH: The basic nature of the piperazine ring makes the compound susceptible to reactions in acidic or highly basic conditions.[4][6] The pH of your solvent system can significantly impact its stability.

  • Light Exposure: Photodegradation can be a concern for many organic molecules. It is advisable to protect solutions from light, especially during long-term storage or prolonged experiments.[7]

  • Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.[4] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Solvent Type: The choice of solvent can influence the rate and pathway of degradation. Protic solvents, for instance, may participate in degradation reactions.

Q2: I am observing inconsistent results in my biological assays. Could this be related to the instability of my 1-(2-Adamantyl)piperazine stock solution?

A2: Yes, inconsistent results are a common indicator of compound degradation.[7] If you notice a decrease in potency, unexpected biological effects, or changes in the physical appearance of your solutions (e.g., color change, precipitation), it is crucial to assess the stability of your compound under your specific experimental conditions. It is always best practice to use freshly prepared solutions. If storage is necessary, aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles, which can also contribute to degradation.[5]

Q3: How does the adamantane moiety influence the stability of the piperazine ring?

A3: The adamantane group is a bulky, lipophilic, and highly stable carbocyclic cage.[2][8] Its presence is known to enhance the metabolic stability of drug candidates by sterically shielding adjacent functional groups from enzymatic degradation.[3] While it does not chemically alter the reactivity of the piperazine ring, its steric bulk may hinder intermolecular reactions that could lead to degradation. The high stability of the adamantane cage itself means it is unlikely to be a point of degradation under typical experimental conditions.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis of a Stability Sample

Symptoms:

  • Appearance of new peaks in the chromatogram that are not present in the reference standard.

  • A decrease in the peak area of the parent compound over time.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Degradation of 1-(2-Adamantyl)piperazine 1. Characterize the new peaks: Use HPLC coupled with mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks.[7] Further fragmentation using tandem mass spectrometry (MS/MS) can provide structural information about the degradants.[7] 2. Perform a forced degradation study: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[7] This can help confirm if the unexpected peaks are indeed degradants and provides insight into the degradation pathways.Identifying the molecular weight and structure of the new peaks is the first step in confirming if they are degradation products. A forced degradation study systematically explores the compound's vulnerabilities and helps in developing a stability-indicating analytical method.[7]
Contamination 1. Analyze a blank solvent injection: This will rule out contamination from the solvent or the HPLC system. 2. Prepare a fresh stock solution: Use a new vial of the compound and fresh, high-purity solvent to prepare a new solution and re-analyze.Contamination can arise from various sources, including solvents, glassware, or the analytical instrument itself. A systematic check of these components can help isolate the source of the extraneous peaks.
Impurity in the original sample 1. Review the Certificate of Analysis (CoA): Check the purity of the compound lot you are using. 2. Use a highly pure reference standard: If available, inject a high-purity reference standard to compare the chromatograms.The unexpected peak may be an impurity that was present in the initial batch of the compound and not a result of degradation during your experiment.
Issue 2: Poor Solubility or Precipitation of the Compound in the Chosen Solvent

Symptoms:

  • Visible particulate matter in the solution.

  • Cloudiness or precipitation upon standing or temperature change.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Low intrinsic solubility 1. Try a different solvent or a co-solvent system: The adamantane group significantly increases lipophilicity.[9] While soluble in many organic solvents, a mixture of solvents (e.g., DMSO/water, ethanol/water) might be necessary for aqueous-based assays. 2. Gentle heating and sonication: These can help dissolve the compound, but be mindful of potential thermal degradation.The principle of "like dissolves like" applies. The non-polar adamantane moiety and the polar piperazine ring give the molecule an amphiphilic character. A co-solvent system can better accommodate both parts of the molecule.
Formation of a less soluble salt or degradant 1. Adjust the pH: The piperazine moiety is basic. If the solvent system contains acidic components, a salt may form, which could have different solubility properties. Buffering the solution may help maintain solubility. 2. Analyze the precipitate: If possible, isolate and analyze the precipitate using techniques like LC-MS or NMR to determine if it is the parent compound or a degradation product.The protonation state of the piperazine nitrogens can significantly affect the molecule's overall polarity and its interaction with the solvent, thereby influencing its solubility.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of 1-(2-Adamantyl)piperazine in a Specific Solvent System

This protocol provides a framework for determining the stability of 1-(2-Adamantyl)piperazine under your specific experimental conditions.

Objective: To quantify the degradation of 1-(2-Adamantyl)piperazine in a chosen solvent over a defined period.

Materials:

  • 1-(2-Adamantyl)piperazine

  • High-purity solvent of interest (e.g., DMSO, ethanol, buffered aqueous solution)

  • HPLC or LC-MS system with a suitable column (e.g., C18)[7]

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber vials to protect from light[7]

  • Incubator or water bath for temperature control

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of 1-(2-Adamantyl)piperazine and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero): Immediately after preparation, analyze the stock solution by HPLC or LC-MS to determine the initial peak area of the parent compound. This will serve as the 100% reference point.

  • Sample Incubation: Aliquot the stock solution into several amber vials. Store these vials under the desired experimental conditions (e.g., room temperature, 37°C, 4°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from incubation and analyze it by HPLC or LC-MS.

  • Data Analysis:

    • Calculate the percentage of 1-(2-Adamantyl)piperazine remaining at each time point relative to the time-zero sample.

    • Plot the percentage remaining versus time to visualize the degradation profile.

    • Monitor for the appearance and growth of any new peaks, which may be degradation products.

Diagram: Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution (e.g., 1 mg/mL) t0_analysis Time-Zero Analysis (HPLC/LC-MS) prep_stock->t0_analysis Immediate aliquot Aliquot into Amber Vials t0_analysis->aliquot incubate Incubate at Desired Conditions (T, light) aliquot->incubate tp_analysis Time-Point Analysis (e.g., 1, 2, 4, 8h...) incubate->tp_analysis At Intervals data_analysis Data Analysis (% Remaining vs. Time) tp_analysis->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

Caption: Workflow for assessing the stability of 1-(2-Adamantyl)piperazine.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products under stress conditions. This is crucial for developing a stability-indicating analytical method.[7]

Procedure: Prepare separate solutions of 1-(2-Adamantyl)piperazine and subject them to the following conditions:

  • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.[7]

  • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.[7]

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[7]

  • Thermal Degradation: Incubate a solution at a high temperature (e.g., 80°C) for 48 hours.

  • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours, alongside a control sample protected from light.[7]

After the incubation period, neutralize the acidic and basic samples and analyze all samples by LC-MS to identify and characterize the degradation products.[7]

Diagram: Potential Degradation Pathways

This diagram illustrates a hypothetical degradation pathway for the piperazine moiety based on known chemistry. The adamantane group is expected to remain stable.

G cluster_oxidation Oxidation (e.g., H₂O₂) cluster_ring_opening Ring Opening (e.g., strong acid/base) parent 1-(2-Adamantyl)piperazine n_oxide Piperazine N-Oxide parent->n_oxide Oxidative Stress ring_opened Ethylenediamine derivative parent->ring_opened Hydrolytic Stress

Caption: Hypothetical degradation pathways for the piperazine ring.

References

  • ResearchGate. (n.d.). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Xie, K., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Chemistry, 303, 125389. Retrieved from [Link]

  • Wong, C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 116–123. Retrieved from [Link]

  • El-Gendy, A., El-Zeany, B., & Amer, S. (2015). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Clinical Research, 7(4), 282-291.
  • Biosynce. (2025). What are the stability conditions of piperazine? Retrieved from [Link]

  • ResearchGate. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]

  • MDPI. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604.
  • Krivoruchko, A. Y., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(20), 15632. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved from [Link]

  • Namjoshi, O., Li, L., Du, Y., & Rochelle, G. T. (2013). Thermal Degradation of Piperazine Blends with Diamines. Energy Procedia, 37, 1904-1911.
  • SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50.
  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2025). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Retrieved from [Link]

  • NCBI. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]

  • University of Hertfordshire. (2025). Piperazine. Retrieved from [Link]

Sources

Optimization

troubleshooting inconsistent results in 1-(2-Adamantyl)piperazine experiments

Welcome to the technical support center for 1-(2-Adamantyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results in their synthesis, purifica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(2-Adamantyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results in their synthesis, purification, and application of this unique chemical entity. The rigid, lipophilic adamantane cage combined with the basic piperazine ring presents specific challenges that require careful control of experimental parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your workflow.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during experiments with 1-(2-Adamantyl)piperazine.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the most likely causes?

A1: Low or no yield in the synthesis of 1-(2-Adamantyl)piperazine typically points to one of four areas:

  • Poor Reactivity of Starting Materials: The secondary C-H bonds of the adamantane cage are less reactive than the tertiary (bridgehead) positions. If you are starting from 2-haloadamantane, ensure its purity. For the coupling partner, piperazine, ensure it is free of excess water, which can interfere with the reaction.

  • Suboptimal Reaction Conditions: This reaction is sensitive to temperature, solvent, and stoichiometry. Insufficient heat may fail to overcome the activation energy, while excessive heat can lead to decomposition or unwanted side reactions. The solvent must be appropriate for a nucleophilic substitution and capable of dissolving the adamantane precursor.[1]

  • Steric Hindrance: The bulky adamantane group can sterically hinder the approach of the piperazine nucleophile. This is a fundamental challenge that requires optimized conditions to overcome.

  • Catalyst Issues (if applicable): If you are attempting a catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig type), catalyst deactivation by oxygen or impurities is a common problem.[1][2]

Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are these byproducts?

A2: The most common byproduct is the 1,4-bis(2-adamantyl)piperazine . This occurs because both nitrogen atoms in piperazine are nucleophilic. Another possibility is the presence of unreacted 2-haloadamantane or piperazine starting materials. Depending on your reaction conditions, elimination byproducts from the 2-haloadamantane may also be present.

Q3: My purified compound has an ambiguous or messy NMR spectrum. How can I confirm the structure?

A3: The high symmetry and compact nature of the adamantane cage can cause significant signal overlap in both ¹H and ¹³C NMR spectra, making unambiguous assignment difficult.[3] Protons on the adamantane cage often appear as a series of broad multiplets. To resolve this, acquiring 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) , is highly recommended. These techniques help establish proton-proton and proton-carbon correlations, respectively, allowing for confident structural elucidation.[4]

Q4: My final product has poor solubility in aqueous buffers for biological assays. What can I do?

A4: The high lipophilicity of the adamantane cage is the primary reason for poor aqueous solubility.[5] The most effective strategy is to convert the basic piperazine moiety into a salt.[6] Preparing the hydrochloride (HCl) or maleate salt can dramatically improve water solubility. For cell-based assays, preparing a concentrated stock solution in a co-solvent like DMSO is standard, but ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid vehicle-induced toxicity.[6]

Part 2: In-Depth Troubleshooting Guide: Synthesis & Purification

This section provides a more detailed breakdown of common problems and step-by-step solutions for the synthesis and purification stages.

Issue 1: Low Conversion of Starting Materials in Nucleophilic Substitution

If you are performing a classical Sₙ1 or Sₙ2 reaction between a 2-adamantyl halide (or sulfonate) and piperazine, low conversion is a frequent hurdle.

Potential Causes & Solutions:

  • Cause A: Insufficient Reactivity of the Leaving Group.

    • Explanation: The reactivity of the leaving group is critical. The order is typically I > Br > Cl > OTs. If you are using 2-chloroadamantane, the reaction will be significantly slower than with 2-bromoadamantane.

    • Solution: If possible, switch to a more reactive starting material like 2-bromoadamantane or 2-iodoadamantane.

  • Cause B: Inappropriate Solvent Choice.

    • Explanation: For Sₙ1-type reactions, a polar, protic solvent can help stabilize the adamantyl carbocation intermediate. For Sₙ2-type reactions, a polar, aprotic solvent is preferred to avoid solvating the nucleophile.

    • Solution: Screen different solvents. For Sₙ1 pathways, consider solvents like isopropanol or ethanol. For Sₙ2 pathways, DMF or DMSO can be effective, although they require higher temperatures to be removed. Toluene and dioxane are also commonly used.[2][7]

  • Cause C: Insufficient Temperature or Reaction Time.

    • Explanation: Due to steric hindrance from the adamantane cage, significant thermal energy is often required to drive the reaction to completion.

    • Solution: Gradually increase the reaction temperature in increments of 10 °C, monitoring the reaction progress by TLC or LC-MS. Extend the reaction time, checking for completion at 12, 24, and 48-hour intervals. A typical temperature range is 80-110 °C.[1]

Issue 2: Formation of 1,4-bis(2-adamantyl)piperazine Byproduct

Controlling the selectivity for mono-alkylation is crucial for achieving a high yield of the desired product.

Potential Causes & Solutions:

  • Cause A: Incorrect Stoichiometry.

    • Explanation: If the ratio of piperazine to the adamantyl precursor is near 1:1, the initially formed mono-substituted product will compete with the starting piperazine for the remaining electrophile, leading to the di-substituted byproduct.

    • Solution 1: Use a Large Excess of Piperazine. The most straightforward method to favor mono-arylation is to use a large excess of piperazine (5-10 equivalents).[2][7] This ensures that the adamantyl electrophile is statistically more likely to encounter an unreacted piperazine molecule. The excess piperazine can often be removed with an aqueous acid wash during workup.

    • Solution 2: Use Mono-Protected Piperazine. A more robust strategy is to use a mono-protected piperazine, such as N-Boc-piperazine.[2][7] This physically blocks one of the nitrogen atoms from reacting. The adamantyl group is installed on the free nitrogen, and the Boc protecting group can be removed in a subsequent step using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.

Diagram: Synthetic Strategies to Control Selectivity

cluster_0 Strategy 1: Excess Piperazine cluster_1 Strategy 2: Mono-Protected Piperazine AdX 2-Adamantyl-X Prod1 1-(2-Adamantyl)piperazine (Major Product) AdX->Prod1 Reaction Byprod1 1,4-bis(2-Adamantyl)piperazine (Minor Product) AdX->Byprod1 Pip Piperazine (5-10 eq) Pip->Prod1 Prod1->Byprod1 Further Reaction AdX2 2-Adamantyl-X Intermediate N-Boc-1-(2-Adamantyl)piperazine AdX2->Intermediate Step 1 BocPip N-Boc-Piperazine BocPip->Intermediate Deprotection Deprotection (e.g., TFA, HCl) Intermediate->Deprotection Step 2 Prod2 1-(2-Adamantyl)piperazine (Clean Product) Deprotection->Prod2

Caption: Strategies to minimize di-alkylation byproduct formation.

Issue 3: Difficulties During Workup and Purification

The basicity and polarity of the piperazine ring can create challenges in both product isolation and chromatographic purification.

Potential Causes & Solutions:

  • Cause A: Emulsion Formation During Extraction.

    • Explanation: The amine functionality can act as a surfactant, leading to emulsions during aqueous/organic extractions, making phase separation difficult.

    • Solution: During the workup, add brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to break emulsions and "salt out" the organic product from the aqueous layer.

  • Cause B: Product Loss into Aqueous Layer.

    • Explanation: At neutral or acidic pH, the piperazine nitrogens will be protonated, forming a salt that is highly soluble in water and will be lost from the organic layer.

    • Solution: Ensure the aqueous layer is made basic (pH > 10) with a base like NaOH or K₂CO₃ before extracting with an organic solvent. This deprotonates the piperazine nitrogens, making the compound neutral and much more soluble in solvents like ethyl acetate or dichloromethane.

  • Cause C: Peak Tailing in Column Chromatography.

    • Explanation: The basic nitrogen atoms in your product can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to poor separation, broad peaks (tailing), and potential loss of product on the column.[8]

    • Solution: Add a small amount of a basic modifier to your eluent system. A common and effective choice is to add 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to the solvent mixture. This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.

Part 3: Troubleshooting Characterization

Accurate characterization is essential to confirm the identity and purity of your final compound.

Issue: Ambiguous NMR Signal Assignment

The adamantane scaffold produces a characteristic but often complex set of signals.

Solution: Systematic Analysis and Expected Chemical Shifts

  • Identify Key Regions: The piperazine protons typically appear as multiplets between 2.5 and 3.5 ppm. The adamantane protons will be further upfield, generally between 1.5 and 2.5 ppm.

  • Use 2D NMR: As mentioned in the FAQ, COSY and HSQC are invaluable for piecing together the structure. The COSY spectrum will show correlations between adjacent protons within the adamantane cage and piperazine ring, while the HSQC will link each proton to its directly attached carbon.

  • Reference Data: Compare your spectra to known data for similar structures. While an exact match for 1-(2-Adamantyl)piperazine may not be readily available, data from derivatives can provide excellent guidance.[9][10]

Table 1: Typical NMR Chemical Shift Ranges for 1-(2-Adamantyl)piperazine

GroupAtom TypeTypical Chemical Shift (δ, ppm)Multiplicity / Notes
AdamantaneCH (at C2)2.5 - 2.8Multiplet, attached to piperazine
AdamantaneCH (bridgehead)1.8 - 2.2Broad singlet or multiplet
AdamantaneCH₂1.5 - 2.0Complex multiplets
PiperazineN-CH₂ (proximal)2.6 - 3.0Multiplet, adjacent to adamantane
PiperazineN-CH₂ (distal)2.8 - 3.2Multiplet
AdamantaneC (at C2)~65 - 70Attached to Nitrogen
AdamantaneC (bridgehead)~30 - 40
AdamantaneCH₂~35 - 45
PiperazineN-CH₂~45 - 55Two distinct signals may be observed

Note: Shifts are approximate and can vary based on solvent and substitution.

Part 4: Recommended Experimental Protocols

This section provides standardized, step-by-step protocols for key procedures discussed in this guide.

Protocol 1: Synthesis using Mono-Boc-Piperazine

This protocol is recommended for achieving high selectivity and simplifying purification.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-piperazine (1.1 equivalents) and 2-bromoadamantane (1.0 equivalent).

  • Solvent & Base: Add anhydrous acetonitrile or DMF as the solvent, followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Reaction Conditions: Heat the mixture to 80-90 °C under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-bromoadamantane starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic base and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-Boc protected intermediate.

  • Purification (Intermediate): Purify the crude intermediate by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C. Stir at room temperature for 2-4 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product.

Diagram: Troubleshooting Workflow for Inconsistent Results

start Inconsistent Experimental Results issue_type Identify Stage of Problem start->issue_type synthesis Synthesis: Low Yield / Byproducts issue_type->synthesis Synthesis purification Purification: Poor Separation / Recovery issue_type->purification Purification characterization Characterization: Ambiguous Data issue_type->characterization Characterization application Application: Poor Solubility / Stability issue_type->application Application check_sm Verify Starting Material Purity & Reactivity synthesis->check_sm optimize_cond Optimize Conditions: Temp, Solvent, Stoichiometry synthesis->optimize_cond control_select Control Selectivity: Use Excess Piperazine or Mono-Protected Piperazine synthesis->control_select workup_ph Adjust Workup pH > 10 Before Extraction purification->workup_ph column_mod Modify Eluent: Add 1% Et3N to Eluent for Chromatography purification->column_mod alt_purify Alternative Purification: Crystallize as Salt (e.g., HCl) purification->alt_purify run_2d_nmr Acquire 2D NMR: COSY, HSQC characterization->run_2d_nmr hplc_method Optimize HPLC: Use Mobile Phase Additive (TFA, Formic Acid) characterization->hplc_method form_salt Improve Solubility: Form Hydrochloride or Maleate Salt application->form_salt storage Improve Stability: Store as Salt Under Inert Atmosphere application->storage

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of Fluorinated Adamantane Derivatives

Welcome to the Application Support Center. This guide is curated for researchers, medicinal chemists, and drug development professionals working with adamantane-based scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is curated for researchers, medicinal chemists, and drug development professionals working with adamantane-based scaffolds. Adamantane derivatives are notoriously challenging in ADME (Absorption, Distribution, Metabolism, and Excretion) assays due to their extreme lipophilicity.

As a Senior Application Scientist, I frequently see researchers misinterpret low in vitro permeability as poor physiological absorption, when in reality, the fluorinated adamantane is simply trapped in the lipid bilayer or precipitating in the assay buffer. Below, we decode the mechanistic causality behind these permeability issues and provide self-validating troubleshooting protocols.

Section 1: Core Concepts & Causality (FAQ)

Q1: Why does fluorinating my adamantane derivative sometimes decrease apparent Caco-2 permeability despite increasing lipophilicity? A1: The adamantane cage is intrinsically highly lipophilic (1)[1]. While adding fluorine atoms generally modulates this lipophilicity (LogP), it can paradoxically reduce apparent permeability ( Papp​ ) through two main mechanisms:

  • Membrane Trapping: Highly lipophilic fluorinated adamantanes partition so strongly into the lipid bilayer that they fail to exit into the aqueous basolateral compartment. This is reflected in a2[2]. The drug enters the cell but never leaves it.

  • Aqueous Solubility Limits: Fluorination can increase the hydrophobicity of the molecule, leading to compound precipitation in the apical buffer. If the drug isn't in solution, it cannot permeate. However, strategic 3 compared to bulky alkyl analogs by disrupting crystal packing[3].

Q2: How does the position of the fluorine atom on the adamantane cage affect membrane partitioning? A2: Position dictates the functional mechanism. If fluorine is placed near an ionizable group (e.g., the primary amine in amantadine derivatives), its inductive electron-withdrawing effect (-I) significantly lowers the pKa​ of that amine. A lower pKa​ means a higher fraction of the drug remains un-ionized at physiological pH (7.4), which exponentially increases passive transcellular permeability. Distal fluorination, conversely, primarily affects the overall molecular volume and LogPOW​ without modulating the ionization state.

Mechanism F_Addition Aliphatic Fluorination of Adamantane Core Elec_Withdraw Electron Withdrawing Effect (-I effect) F_Addition->Elec_Withdraw Lipophilicity Modulation of Lipophilicity (LogP) F_Addition->Lipophilicity pKa_Drop Decreased Basic Amine pKa (e.g., Amantadine analogs) Elec_Withdraw->pKa_Drop Membrane_Part Altered Membrane Partitioning (LogKp) Lipophilicity->Membrane_Part Unioinized Higher % Un-ionized at Physiological pH pKa_Drop->Unioinized Perm_Inc Enhanced Passive Transcellular Permeability Membrane_Part->Perm_Inc Unioinized->Perm_Inc

Mechanistic pathways of fluorination enhancing adamantane derivative permeability.

Section 2: Troubleshooting Permeability Assays (Q&A)

Q3: My fluorinated adamantane compound shows high apical-to-basolateral (A→B) permeability but poor mass balance recovery (<70%). What is happening and how do I fix it? A3: Poor recovery without chemical degradation strongly indicates nonspecific binding to the plastic assay plates or membrane trapping within the Caco-2 cell monolayer.

  • Causality: The fluorinated adamantane motif drives the compound into hydrophobic environments to minimize contact with the aqueous buffer.

  • Solution: Introduce 4% Bovine Serum Albumin (BSA) into the receiver (basolateral) chamber. BSA acts as a physiological "sink," binding the lipophilic compound as it exits the basolateral membrane, thereby pulling it out of the lipid bilayer and restoring mass balance.

Q4: How can I differentiate between poor permeability due to efflux versus poor aqueous solubility? A4: Adamantane derivatives can occasionally act as 4[4]. To differentiate:

  • Calculate the Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 suggests efflux.

  • Run a bidirectional Caco-2 assay with and without a known P-gp inhibitor (e.g., Verapamil). If the ER drops to ~1.0 with the inhibitor, the issue is efflux. If Papp​ remains low in both directions regardless of the inhibitor, the issue is solubility or intrinsic permeability.

G Start Low Apparent Permeability (Papp) Recovery Calculate Mass Balance (Recovery %) Start->Recovery LowRec Recovery < 80% Recovery->LowRec HighRec Recovery > 80% Recovery->HighRec Trapping Membrane Trapping or Nonspecific Binding LowRec->Trapping Lipophilic (LogP > 4) Solubility Poor Aqueous Solubility (Precipitation) LowRec->Solubility Visible precipitate Efflux Calculate Efflux Ratio (ER) HighRec->Efflux Action1 Add 4% BSA to Receiver Use Low-Binding Plates Trapping->Action1 Action2 Optimize Co-solvents (e.g., 1% DMSO) Solubility->Action2 IsEfflux ER > 2.0 Efflux->IsEfflux NotEfflux ER < 2.0 Efflux->NotEfflux Action3 Conduct Assay with P-gp Inhibitor (Verapamil) IsEfflux->Action3 Action4 True Low Permeability: Modify Fluorination Motif NotEfflux->Action4

Workflow for troubleshooting low Caco-2 permeability of fluorinated adamantanes.

Section 3: Experimental Protocols

Modified Caco-2 Permeability Assay for Highly Lipophilic Fluorinated Adamantanes

This protocol is designed as a self-validating system . It inherently checks for monolayer integrity, compound solubility, and membrane trapping artifacts.

Step 1: Cell Culture & Integrity Validation

  • Seed Caco-2 cells on polycarbonate filter supports (0.4 µm pore size) and culture for 21 days.

  • Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

Step 2: Dosing Solution Preparation

  • Dissolve the fluorinated adamantane derivative in 100% DMSO, then spike into HBSS (pH 7.4) to a final concentration of 10 µM.

  • Causality: Ensure final DMSO concentration is ≤1% to prevent solvent-induced lipid extraction from the cell monolayer, which would artificially inflate permeability.

Step 3: Receiver Compartment Modification (The "Sink")

  • Add 4% BSA to the HBSS in the receiver chamber.

  • Causality: BSA creates a physiological sink condition, pulling the highly lipophilic adamantane out of the basolateral membrane and preventing artificial equilibrium.

Step 4: Incubation & Agitation

  • Incubate at 37°C for 120 minutes on an orbital shaker (50 rpm).

  • Causality: Agitation minimizes the Unstirred Water Layer (UWL) effect. For highly lipophilic drugs, the UWL (not the lipid bilayer) is often the rate-limiting barrier to permeability.

Step 5: Sampling & Self-Validation (Mass Balance)

  • Sample from both apical and basolateral compartments. Quantify via LC-MS/MS.

  • Validation Check: Calculate Mass Balance (Recovery %). If Recovery < 80%, the calculated Papp​ value is an artifact of trapping or binding. The assay must be repeated using low-binding plates or higher solubilizer concentrations.

Section 4: Data Presentation

The table below summarizes the typical physicochemical effects of progressive fluorination on an adamantane amine scaffold. Notice how targeted fluorination improves permeability by modulating pKa​ , but excessive fluorination leads to membrane trapping.

Compound ScaffoldModificationLogPAmine pKa​ Caco-2 Papp​ (10⁻⁶ cm/s)Mass Balance (%)
Adamantan-1-amineNone (Reference)2.410.115.292
Adamantan-1-amine3-Fluoro2.69.228.488
Adamantan-1-amine3,5-Difluoro2.88.445.181
Adamantan-1-aminePerfluoro-alkyl5.17.82.145

*Note: Low Papp​ combined with low Mass Balance indicates severe membrane trapping or non-specific binding, requiring the addition of BSA in the receiver chamber.

Section 5: References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews (ACS Publications).[Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie (PMC - NIH).[Link]

  • From the Design to the In Vivo Evaluation of Benzohomoadamantane-Derived Soluble Epoxide Hydrolase Inhibitors for the Treatment of Acute Pancreatitis. Journal of Medicinal Chemistry (PMC - NIH).[Link]

  • Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Medicinal Chemistry (NIH).[Link]

Sources

Optimization

strategies to improve the selectivity of dopamine D3 receptor ligands

Welcome to the Dopamine D3 Receptor (D3R) Technical Support Center. Developing highly selective D3R ligands is notoriously difficult due to the ~78% sequence homology in the transmembrane domain between D3R and the Dopam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Dopamine D3 Receptor (D3R) Technical Support Center. Developing highly selective D3R ligands is notoriously difficult due to the ~78% sequence homology in the transmembrane domain between D3R and the Dopamine D2 Receptor (D2R). This guide provides drug development professionals with field-proven troubleshooting strategies, structural insights, and self-validating protocols to overcome common experimental bottlenecks in D3R ligand profiling.

🛠️ Troubleshooting Guide & FAQs

FAQ 1: My lead compound shows high affinity for D3R but poor selectivity against D2R. How can I chemically optimize this using structure-based design?

The Issue: Your competition radioligand binding assays yield a D2R/D3R Ki​ ratio of < 10, indicating poor subtype selectivity. The Causality: Small, rigid molecules typically bind exclusively to the Orthosteric Binding Site (OBS). Because the residues lining the OBS in D2R and D3R are nearly identical, orthosteric-only ligands cannot easily discriminate between the two subtypes. The Solution: Transition your medicinal chemistry strategy to bitopic (dual-steric) ligands .

By utilizing a primary pharmacophore (e.g., a 4-phenylpiperazine moiety) to anchor the molecule in the OBS, you can attach a flexible linker (optimally a 4-carbon chain) to an extended aryl amide secondary pharmacophore. This extension allows the ligand to reach the Secondary Binding Pocket (SBP) located near the extracellular loops (EL1 and EL2). Crystallographic data confirms that the extracellular electrostatic surfaces of D2R and D3R diverge significantly; specifically, a single glycine residue in the EL1 of D3R acts as a critical determinant for accommodating bulkier secondary pharmacophores, driving selectivity ratios >100-fold [1].

BitopicDesign Ligand Bitopic Ligand (e.g., R22, SK609) PP Primary Pharmacophore (e.g., 4-phenylpiperazine) Ligand->PP Comprises SP Secondary Pharmacophore (e.g., Extended Aryl Amide) Ligand->SP Comprises Linker Flexible Linker (e.g., 4-Carbon Chain) Ligand->Linker Comprises OBS Orthosteric Binding Site (OBS) Conserved across D2R/D3R PP->OBS Binds to SBP Secondary Binding Pocket (SBP) D3R-Specific (EL1/EL2) SP->SBP Binds to (Selectivity Driver) Linker->SBP Extends towards

Structural workflow of bitopic ligands targeting the D3R secondary binding pocket.

FAQ 2: I am trying to develop a G-protein biased D3R agonist to minimize side effects, but my BRET assay shows high β-arrestin recruitment. What is going wrong?

The Issue: Your compound is behaving as an unbiased agonist (similar to Pramipexole), leading to robust β-arrestin2 recruitment, which causes rapid receptor desensitization and is linked to adverse effects like L-DOPA-induced dyskinesia. The Causality: Unbiased agonism at the D3R induces a specific conformational change—a ~17° tilt in Transmembrane Helix 3 (TM3). This specific tilt exposes intracellular serine residues (Ser145 and Ser146) to G-protein-coupled receptor kinases (GRKs). Phosphorylation of these sites acts as a high-affinity docking beacon for β-arrestin2[2]. The Solution: To achieve functional bias (G-protein signaling without β-arrestin recruitment), your ligand must stabilize an alternative receptor conformation. G-protein biased agonists, such as SK609, induce a more pronounced ~30° tilt in TM3. This distinct conformational dynamic alters the intracellular loop presentation, promoting unique phosphorylation patterns that are highly conducive to Go/z protein coupling but sterically hinder β-arrestin2 recruitment [2]. You must iteratively screen analogs using parallel BRET assays (G-protein vs. β-arrestin) to identify the chemotype that specifically stabilizes this biased TM3 state.

BiasedAgonism D3R Dopamine D3 Receptor (D3R) Conf1 TM3 Tilt (~17°) Exposes Ser145/146 D3R->Conf1 Unbiased Conformation Conf2 TM3 Tilt (~30°) Unique Phosphorylation D3R->Conf2 Biased Conformation Unbiased Unbiased Agonist (e.g., Pramipexole) Unbiased->D3R Activates Biased G-Protein Biased Agonist (e.g., SK609) Biased->D3R Activates GProt Go/z Protein Signaling (Therapeutic Efficacy) Conf1->GProt BArr β-Arrestin2 Recruitment (Desensitization/Side Effects) Conf1->BArr GRK Phosphorylation Conf2->GProt Conf2->BArr Blocked

Conformational bias in D3R signaling pathways driven by biased vs. unbiased agonists.

FAQ 3: Why does my highly selective D3R agonist fail to inhibit cAMP production in a Gi-coupled functional assay?

The Issue: Despite sub-nanomolar affinity for D3R, your ligand shows negligible activity in standard Gi-mediated cAMP accumulation assays, leading you to falsely classify it as an antagonist. The Causality: Unlike D2R, which robustly couples to Gi proteins, D3R possesses a unique Go/z-biased coupling profile . Recent structural and functional mapping reveals that molecular determinants located within the intracellular loop 2 (ICL2) of D3R inherently restrict its ability to engage Gi proteins, while effectively activating Go and Gz subtypes [3]. The Solution: Do not rely solely on Gi-specific readouts. Switch your functional profiling to assays that capture Go/z activation, such as broad-spectrum [35S]GTPγS binding assays, or utilize engineered cell lines (e.g., ΔGαi/o/z rescue systems) that explicitly express Go or Gz to accurately measure the intrinsic efficacy of your D3R ligands.

📊 Quantitative Data Presentation

Table 1: Comparative Binding and Efficacy Profiles of Reference D3R Ligands

LigandPrimary FunctionD3R Affinity ( Ki​ , nM)D2R Affinity ( Ki​ , nM)Selectivity Ratio (D2R/D3R) β -Arrestin2 RecruitmentG-Protein Bias
Pramipexole Unbiased Agonist0.5 - 1.210 - 25~20xHigh (Robust)None
SK609 Biased Agonist1.5 - 3.0> 10,000> 3,000xMinimal / UndetectableHigh (Go/z)
R22 Partial Agonist0.345150xLowModerate
Eticlopride Antagonist0.10.2~2xNone (Inhibits)N/A

(Data synthesized from structural and pharmacological characterizations of bitopic and biased D3R ligands [1], [2], [4].)

🔬 Standardized Experimental Protocols

To ensure data trustworthiness, every assay must be a self-validating system containing internal controls that prove the assay window is functional and specific.

Protocol 1: Self-Validating BRET Assay for β -Arrestin2 Recruitment

Purpose: To quantify the functional bias of D3R ligands by measuring their inability to recruit β -arrestin2 relative to a full unbiased agonist.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293T cells at 3×104 cells/well in a 96-well white microplate.

  • Transfection: Co-transfect cells with plasmids encoding D3R-Rluc8 (BRET donor) and β -arrestin2-mVenus (BRET acceptor) at a validated 1:4 ratio.

    • Self-Validation Control 1: Transfect a subset of wells with D3R-Rluc8 and an empty vector (Donor-only) to establish background luminescence and bleed-through correction.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2​ .

  • Substrate Addition: Wash cells with HBSS, then add the luciferase substrate Coelenterazine-h (final concentration 5 μ M). Incubate in the dark for 10 minutes.

  • Ligand Stimulation: Add the test compound (e.g., SK609) in a 10-point concentration-response curve ( 10−11 to 10−5 M).

    • Self-Validation Control 2: Include a parallel concentration-response curve of Pramipexole (100% efficacy reference) and a vehicle control (0% efficacy reference).

  • Detection: Read the plate using a microplate reader capable of simultaneous dual emission (480 nm for Rluc8, 530 nm for mVenus).

  • Data Analysis: Calculate the BRET ratio (Emission 530 / Emission 480). Subtract the background BRET ratio (Donor-only wells). Normalize the Emax​ of the test compound against the Pramipexole reference to determine the degree of bias.

Protocol 2: Radioligand Competition Binding Assay for D2R/D3R Selectivity

Purpose: To determine the precise Ki​ values of novel bitopic ligands at D2R and D3R to calculate selectivity ratios.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing human D2R or D3R. Homogenize in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2​ , 1 mM MgCl2​ , pH 7.4).

  • Radioligand Addition: Use [3H] -N-methylspiperone (final concentration ~0.5 nM, near its Kd​ ) as the universal D2-like receptor radioligand.

  • Competitor Titration: Add the test compound in a 12-point serial dilution ( 10−12 to 10−4 M) to the membrane/radioligand mixture in 96-well plates.

    • Self-Validation Control: Define Non-Specific Binding (NSB) by adding a saturating concentration (10 μ M) of the antagonist (+)-butaclamol to a set of control wells. Total binding is defined by wells receiving only vehicle.

  • Incubation: Incubate the plates at room temperature for 120 minutes to ensure steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding) using a 96-well cell harvester.

  • Washing & Counting: Wash filters three times with ice-cold wash buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Use non-linear regression (one-site competition model) to determine the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

📚 References

  • Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist Source: Science / National Institutes of Health (NIH) URL:

  • Biased Signaling Agonists Promote Distinct Phosphorylation and Conformational States of the Dopamine D3 Receptor Source: International Journal of Molecular Sciences / MDPI URL:

  • Go/z-biased coupling profile of the dopamine D3 receptor Source: bioRxiv URL:

  • Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor Source: Journal of Medicinal Chemistry / NIH URL:

Reference Data & Comparative Studies

Validation

An In Vitro Comparative Guide to Amantadine, Rimantadine, and Novel Adamantane Derivatives as Anti-Influenza Agents

This guide provides an in-depth comparison of the in vitro antiviral properties of amantadine, rimantadine, and a new generation of adamantane derivatives. Designed for researchers, virologists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the in vitro antiviral properties of amantadine, rimantadine, and a new generation of adamantane derivatives. Designed for researchers, virologists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the efficacy, mechanisms, and limitations of these compounds against influenza A virus.

Introduction: The Adamantane Legacy and the Drive for Innovation

Amantadine and its α-methyl derivative, rimantadine, were among the first antiviral drugs approved for the treatment and prophylaxis of influenza A virus infections.[1] Their discovery in the 1960s marked a significant milestone in antiviral therapy.[1] Both compounds function by targeting the M2 proton channel, a protein essential for the early stages of viral replication.[2][3] However, their clinical utility has been severely compromised by the rapid emergence of resistant viral strains, often through single point mutations in the M2 protein.[4][5] This has catalyzed extensive research into novel adamantane derivatives designed to overcome resistance and improve therapeutic profiles.

Mechanism of Action: Targeting the M2 Proton Channel

The antiviral activity of amantadine and rimantadine is directed specifically against the influenza A virus, as influenza B viruses lack the M2 ion channel protein.[1] The M2 protein forms a pH-dependent proton channel that is crucial for the uncoating of the virus once it enters the host cell via an endosome.[2][3]

As the endosome becomes acidified, the M2 channel allows protons to flow into the virion.[3] This acidification disrupts the connection between the viral matrix protein (M1) and the viral ribonucleoprotein (RNP) complexes, a critical step for the release of the viral genome into the cytoplasm to initiate replication.[2]

Amantadine and rimantadine act as blockers of this M2 channel.[2][3] They bind within the pore of the channel, physically obstructing the passage of protons.[6][7] This inhibition prevents viral uncoating and effectively halts the replication cycle before it can begin.[2][3]

M2_Inhibition cluster_0 Viral Entry & Uncoating cluster_1 Inhibition by Adamantanes Virus Influenza A Virus Endosome Host Cell Endosome Virus->Endosome Endocytosis Acidification Endosome Acidification (Lower pH) Endosome->Acidification M2_Channel M2 Proton Channel (Open) Acidification->M2_Channel Activates Uncoating Viral RNP Release (Replication Initiates) M2_Channel->Uncoating Triggers M2_Blocked M2 Proton Channel (Blocked) Protons->M2_Channel Flow into Virion Adamantane Amantadine / Rimantadine Adamantane->M2_Blocked Binds & Blocks No_Uncoating Viral Uncoating Inhibited M2_Blocked->No_Uncoating

Caption: Mechanism of M2 proton channel inhibition by adamantanes.

The Challenge of Resistance

Widespread resistance to amantadine and rimantadine is primarily caused by single amino acid substitutions within the transmembrane domain of the M2 protein.[5][8] The most prevalent mutation is S31N (a serine to asparagine change at position 31).[5] Other resistance-conferring mutations have been identified at positions 26, 27, 30, and 34.[5][9] These mutations alter the drug-binding site, reducing the affinity of the inhibitors and rendering them ineffective.[10][11] The high frequency of these mutations has led to recommendations against the use of adamantanes for treating seasonal influenza.[11]

Comparative In Vitro Efficacy

The antiviral potency of adamantane derivatives is evaluated using in vitro assays that measure the drug concentration required to inhibit viral replication by 50% (EC50 or IC50).[4] Concurrently, cytotoxicity assays determine the concentration that causes a 50% reduction in host cell viability (CC50). The ratio of these two values (CC50/EC50) yields the Selectivity Index (SI), a critical measure of a drug's therapeutic window. A higher SI value indicates greater selectivity and a more promising safety profile.[4]

The following table summarizes comparative data for amantadine, rimantadine, and newer amino acid-conjugated derivatives against an influenza A/H3N2 strain.

Compound50% Cytotoxic Concentration (CC50) in MDCK cells (µg/mL)50% Inhibitory Concentration (IC50) (µg/mL)Selectivity Index (SI = CC50/IC50)
Amantadine > 10012.5> 8
Rimantadine > 10010.0> 10
Glycyl-rimantadine > 1007.5> 13.3
Leucyl-rimantadine > 10015.0> 6.7
Tyrosyl-rimantadine > 100> 50Not Calculated

Data synthesized from BenchChem's comparative analysis.[4]

Analysis:

  • Rimantadine generally shows slightly better in vitro activity and a higher selectivity index than amantadine.[4][6]

  • New Derivatives: The development of new adamantane derivatives, such as amino acid conjugates, aims to improve efficacy and overcome resistance.[1][12] As shown, Glycyl-rimantadine exhibits a lower IC50 and a higher SI than both parent compounds, indicating enhanced potency and selectivity in this specific assay.[4] This suggests that specific modifications can favorably alter the compound's interaction with the viral target or its cellular uptake. However, not all modifications are beneficial, as seen with Leucyl- and Tyrosyl-rimantadine.[4]

Detailed Experimental Protocols

Accurate and reproducible in vitro data are foundational to drug development. The following sections detail the standard protocols for assessing antiviral efficacy and cytotoxicity.

Antiviral Efficacy: Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is the gold standard for quantifying infectious virus and measuring the inhibitory effect of antiviral compounds.[13][14]

Principle: This assay measures the ability of a drug to reduce the number of plaques (localized areas of cell death) formed by a lytic virus in a monolayer of cultured cells. Each plaque is assumed to arise from a single infectious viral particle.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) into 6-well or 12-well plates.[4][15] Incubate overnight to form a confluent monolayer (95-100%).

    • Expert Rationale: A confluent monolayer is crucial for the uniform development of distinct plaques. Using cells at a low passage number ensures consistent growth and viral susceptibility.[15]

  • Virus Infection: Prepare serial dilutions of the virus stock. Aspirate the growth medium from the cells and infect the monolayers with a viral dilution calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).[4] Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment & Overlay: After adsorption, remove the virus inoculum. Overlay the cell monolayer with a semi-solid medium (containing, for example, agarose or methylcellulose) mixed with serial dilutions of the test compounds (amantadine, etc.).[4][14] Include a "no drug" virus control and a "no virus" cell control.

    • Expert Rationale: The semi-solid overlay is critical. It restricts the spread of progeny virions to adjacent cells only, ensuring the formation of discrete, countable plaques rather than widespread cell lysis.[14]

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.[16]

  • Plaque Visualization:

    • Fix the cells by adding a fixative solution (e.g., 10% neutral buffered formalin) for at least 30 minutes.[13][16]

    • Carefully remove the overlay and the fixative.

    • Stain the cell monolayer with a staining solution, such as 0.1% Crystal Violet.[13] The stain will color viable cells, leaving the plaques as clear, unstained zones.

  • Data Analysis: Count the number of plaques in each well. The IC50 is calculated as the concentration of the compound that reduces the plaque count by 50% compared to the "no drug" control.

PRA_Workflow cluster_workflow Plaque Reduction Assay Workflow Day1 Day 1: Seed MDCK Cells in 12-well plates Day2_Infect Day 2: Infect with Influenza A Virus (1 hr) Day1->Day2_Infect Day2_Overlay Aspirate inoculum & add semi-solid overlay containing serial dilutions of drug Day2_Infect->Day2_Overlay Day2_Incubate Incubate 2-3 Days at 37°C Day2_Overlay->Day2_Incubate Day5_Fix Day 5: Fix cells (e.g., Formalin) Day2_Incubate->Day5_Fix Day5_Stain Remove overlay & stain (e.g., Crystal Violet) Day5_Fix->Day5_Stain Day5_Analyze Wash, dry, and count plaques. Calculate IC50. Day5_Stain->Day5_Analyze

Caption: Experimental workflow for the Plaque Reduction Assay (PRA).
Cytotoxicity Assessment: MTT Assay

It is essential to ensure that the observed antiviral effect is not due to the compound simply killing the host cells. The MTT assay is a standard colorimetric method for assessing cell viability.[17][18]

Principle: This assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals via mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[17] The amount of formazan produced is directly proportional to the number of viable cells.[19]

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK cells into a 96-well plate at a specified density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Addition: Remove the culture medium and add fresh medium containing serial dilutions of the adamantane derivatives. Include "cells only" (no drug) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours) to match the experimental conditions.[4]

  • MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL.[17] Incubate for 4 hours at 37°C.

    • Expert Rationale: This incubation period allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals. The incubation must be protected from light as MTT is light-sensitive.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the insoluble purple formazan crystals.[17][20] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20]

  • Data Analysis: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[17] The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Conclusion and Future Perspectives

While the clinical use of first-generation adamantanes like amantadine and rimantadine has been curtailed by widespread resistance, the adamantane scaffold remains a valuable starting point for antiviral drug discovery.[1][21][22] In vitro comparison data clearly demonstrates that structural modifications, such as the addition of amino acid moieties, can enhance antiviral potency and selectivity.[1][4] The development of novel derivatives that can effectively inhibit resistant M2 channel mutants is an active area of research.[9][21] Future work will likely focus on designing compounds that bind to different sites on the M2 protein or possess alternative mechanisms of action to circumvent existing resistance, potentially revitalizing this important class of antiviral agents.[9][10]

References

  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Medical Pharmacology. (n.d.). Amantadine and Rimantadine - Antiviral Drugs.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Rimantadine Hydrochloride?.
  • Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro. (2021, October 15). PMC.
  • MTT Assay Protocol. (n.d.).
  • In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • How amantadine and rimantadine inhibit proton transport in the M2 protein channel. (2008, October 15). PubMed.
  • Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. (n.d.). PubMed.
  • BenchChem. (n.d.). Comparative In Vitro Analysis of Adamantane Derivatives as Antiviral Agents.
  • Influence of amantadine resistance mutations on the pH regulatory function of the M2 protein of influenza A viruses. (n.d.). PubMed.
  • Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. (n.d.). PubMed.
  • Abcam. (n.d.). MTT assay protocol.
  • Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. (1996, August 16). Journal of Medicinal Chemistry - ACS Publications.
  • A team of the UB describes the action mechanism of a drug which inhibits influenza A virus. (n.d.).
  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (2020, September 1). MDPI.
  • The sequence analysis of M2 gene for identification of amantadine resistance in avian influenza virus (H9N2 subtype), detected from broiler chickens with respiratory syndrome during 2016-2018. (n.d.). Redalyc.org.
  • Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. (2020, September 15). Journal of the American Chemical Society.
  • Investigation of the Drug Resistance Mechanism of M2-S31N Channel Blockers through Biomolecular Simulations and Viral Passage Experiments. (2020, March 31). ACS Pharmacology & Translational Science.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH.
  • Recent Developments and Prospects for Influenza M2 Ion Channel Inhibitors That Circumvent Amantadine Resistance. (2012, December 1). Bentham Science Publishers.
  • Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. (2023, September 14). MDPI.
  • Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus. (n.d.). ResearchGate.
  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs.
  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. (2017, March 10). Organic & Biomolecular Chemistry (RSC Publishing).
  • In Vitro Inhibition of Zika Virus Replication with Amantadine and Rimantadine Hydrochlorides. (n.d.). MDPI.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 26). MDPI.
  • [The Antiviral Activity of the Adamantane Derivatives Against the Influenza Virus A (H1N1) pdm2009 Model in Vivo]. (2014, April 15). PubMed.
  • Amantadine and rimantadine hydrochlorides suppress the in vitro... (n.d.). ResearchGate.
  • Application Notes and Protocols for Plaque Reduction Assay with Umifenovir. (n.d.). BenchChem.
  • Influenza B Immunoplaque Assay Kit. (n.d.). Cell Biolabs, Inc..
  • Protocol for influenza A virus infection of mice and viral load determination. (2022, February 3). PMC - NIH.
  • Measuring infectious virus: the plaque assay. (2022, August 10). VIROLOGY RESEARCH SERVICES.
  • Comparison of amantadine and rimantadine for prevention of type A (Russian) influenza. (n.d.). PubMed.

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Comparative

A Comparative Guide to the Binding Affinities of Piperazine Derivatives at Key Neurotransmitter Receptors

Executive Summary The piperazine scaffold is a cornerstone in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2][3] Its structural simplicity and synthetic tractability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine scaffold is a cornerstone in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2][3] Its structural simplicity and synthetic tractability allow for diverse modifications, leading to compounds with finely tuned affinities for various neurotransmitter receptors.[1][3] This guide provides a comparative analysis of the binding affinities of prominent piperazine derivatives at key dopamine and serotonin receptors, which are critical targets in the treatment of psychiatric disorders.[4] We will delve into the structure-activity relationships (SAR) that govern these interactions, present detailed methodologies for affinity determination, and explore the downstream signaling implications. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique pharmacological properties of this important class of molecules.

Introduction: The Significance of the Piperazine Moiety

The six-membered heterocyclic ring containing two opposing nitrogen atoms, known as piperazine, is a privileged structure in neuropharmacology.[1] Its presence in numerous clinically successful drugs, from antipsychotics to antidepressants and anxiolytics, underscores its importance.[4][5] The two nitrogen atoms of the piperazine core provide key points for chemical modification, allowing medicinal chemists to modulate physicochemical properties such as solubility and bioavailability, as well as to precisely orient pharmacophoric elements to achieve high affinity and selectivity for specific receptor subtypes.[2][3][6]

This guide will focus on two major classes of G-protein coupled receptors (GPCRs) that are frequently targeted by piperazine derivatives:

  • Dopamine Receptors (D₂-like family): Primarily the D₂ receptor, which is a key target for antipsychotic medications.[7][8] Antagonism or partial agonism at this receptor is a well-established mechanism for mitigating the positive symptoms of schizophrenia.[9][10]

  • Serotonin (5-HT) Receptors: Specifically, the 5-HT₁A and 5-HT₂A receptors. 5-HT₁A receptor agonism is associated with anxiolytic and antidepressant effects, while 5-HT₂A receptor antagonism is a hallmark of atypical antipsychotics, contributing to a lower risk of extrapyramidal side effects.[11][12]

Understanding the binding affinity, expressed as the inhibition constant (Kᵢ), is the first and most critical step in characterizing a compound's potential therapeutic utility. A lower Kᵢ value indicates a higher binding affinity.

Methodologies for Determining Binding Affinity

The gold standard for quantifying the interaction between a ligand and its receptor is the radioligand binding assay .[13][14][15] This technique is robust, sensitive, and allows for the determination of key parameters like Kᵢ, Kₔ (dissociation constant), and Bₘₐₓ (receptor density).[15]

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (the piperazine derivative) to compete with a radiolabeled ligand (a molecule with known high affinity for the target receptor) for binding to the receptor. The displacement of the radioligand is proportional to the affinity of the test compound.

Generalized Experimental Protocol: Radioligand Binding Assay

The following protocol outlines the key steps for determining the binding affinity of a piperazine derivative at a target receptor, such as the dopamine D₂ receptor.

1. Membrane Preparation:

  • Source: Tissues (e.g., rat striatum, rich in D₂ receptors) or cultured cells stably expressing the human recombinant receptor of interest are used.[16]
  • Homogenization: The tissue or cells are homogenized in a cold buffer solution to lyse the cells and release the membranes containing the receptors.[16]
  • Centrifugation: The homogenate is centrifuged at high speed to pellet the membranes. The pellet is then washed and resuspended in an appropriate assay buffer.[16]
  • Protein Quantification: The protein concentration of the membrane preparation is determined (e.g., using a BCA assay) to ensure consistency across experiments.[16]

2. Assay Execution (Competition Binding):

  • Reaction Setup: The assay is typically performed in a 96-well plate format.[16]
  • Components: To each well, the following are added in a specific order:
  • Membrane preparation (containing the target receptors).
  • A range of concentrations of the unlabeled piperazine derivative (the "competitor").
  • A fixed, low concentration of a suitable radioligand (e.g., [³H]Spiperone for D₂ receptors).[12]
  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[16]

3. Separation of Bound and Free Radioligand:

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The membranes, with the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.[15][16]
  • Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.[16]

4. Quantification and Data Analysis:

  • Scintillation Counting: The radioactivity trapped on the dried filters is measured using a scintillation counter.[16]
  • Data Plotting: The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound. This generates a sigmoidal competition curve.
  • IC₅₀ Determination: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
  • Kᵢ Calculation: The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[16]
Experimental Workflow Diagram

G cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis P1 Receptor Source (e.g., Rat Striatum or Transfected Cell Line) P2 Homogenize in Cold Lysis Buffer P1->P2 P3 Centrifuge to Pellicle Membranes P2->P3 P4 Wash & Resuspend in Assay Buffer P3->P4 P5 Quantify Protein (BCA Assay) P4->P5 A1 Incubate: Membranes + Radioligand + Competitor (Piperazine Deriv.) P5->A1 A2 Reach Equilibrium A1->A2 S1 Rapid Vacuum Filtration (Separates Bound from Free) A2->S1 S2 Wash Filters S1->S2 S3 Scintillation Counting (Measures Radioactivity) S2->S3 D1 Plot Competition Curve S3->D1 D2 Determine IC50 Value D1->D2 D3 Calculate Ki Value (Cheng-Prusoff Eq.) D2->D3

Caption: Generalized workflow for a competitive radioligand binding assay.

Comparative Binding Affinities of Piperazine Derivatives

The therapeutic profile of a piperazine derivative is defined by its relative affinities for multiple receptors. Atypical antipsychotics, for instance, often exhibit higher affinity for 5-HT₂A receptors than for D₂ receptors.[11][17] The following tables summarize the binding affinities (Kᵢ, in nM) of several key piperazine derivatives. Lower Kᵢ values denote higher affinity.

Table 1: Binding Affinities at Dopamine Receptors (Kᵢ, nM)
CompoundD₂D₃D₄
Haloperidol ~1.2~0.7~5.5
Clozapine ~125~450~25
Olanzapine ~11~7~27
Risperidone ~3-6~10~7
Aripiprazole 0.34 - 0.90.844

Data compiled from multiple sources. Values can vary based on experimental conditions.

Table 2: Binding Affinities at Serotonin Receptors (Kᵢ, nM)
Compound5-HT₁A5-HT₂A5-HT₂C
Haloperidol >1000~20>1000
Clozapine ~170~13~13
Olanzapine ~220~4~11
Risperidone ~160~0.12-0.5~5
Aripiprazole 1.7 - 4.23.4 - 9.015

Data compiled from multiple sources. Values can vary based on experimental conditions.

Structure-Activity Relationship (SAR) Insights

The specific substituents on the piperazine ring are critical determinants of receptor affinity and selectivity.[1][3][5]

  • N1-Aryl Substitution: An aryl group (like phenyl, chlorophenyl, or methoxyphenyl) directly attached to one nitrogen of the piperazine ring is a common feature for many CNS-active compounds. This group often engages in crucial hydrophobic and aromatic interactions within the receptor's binding pocket.

  • N4-Substituent: The nature of the substituent on the second nitrogen is highly variable and profoundly impacts the pharmacological profile.

    • Long Chains with Terminal Groups: As seen in many atypical antipsychotics like Aripiprazole, a long flexible chain connecting to a bulky, often aromatic or heterocyclic, group at the N4 position can confer high affinity for both D₂ and 5-HT₂A receptors.[18]

    • Impact of Chain Length: Studies have shown that the length of the hydrocarbon chain linking the piperazine core to a terminal group can be optimized to maximize affinity for a specific receptor, such as the 5-HT₁A receptor.[18]

    • Terminal Fragments: The terminal fragment itself has a pronounced impact. For example, in some series, a benzotriazole group led to compounds with a favorable 5-HT₂A/D₂ binding ratio characteristic of atypical neuroleptics.[17]

Signaling Pathways and Functional Implications

High binding affinity is a prerequisite for, but not the sole determinant of, a drug's functional effect (i.e., whether it acts as an agonist, antagonist, or partial agonist). This is dictated by the conformational change the drug induces in the receptor upon binding, which in turn influences its interaction with intracellular G-proteins.

Dopamine D₂ Receptor Signaling

The D₂ receptor is canonically coupled to the Gαᵢ/ₒ family of G-proteins.[10]

  • Canonical Pathway (Antagonism): When an antagonist (like haloperidol) or a partial agonist in a high-dopamine environment (like aripiprazole) binds, it prevents the Gαᵢ/ₒ-mediated inhibition of the enzyme adenylyl cyclase (AC).[9][10] This prevents the decrease in cyclic AMP (cAMP) levels, thereby blocking the downstream signaling cascade.[10][19]

  • Non-Canonical Pathway (β-arrestin): D₂ receptors also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization.[7][19] Some modern drugs, termed "biased agonists," are being designed to selectively activate G-protein or β-arrestin pathways, offering the potential for more targeted therapies.

Serotonin 5-HT₂A Receptor Signaling

The 5-HT₂A receptor is primarily coupled to the Gαₒ family of G-proteins.[20][21]

  • Canonical Pathway (Antagonism): Antagonism at 5-HT₂A receptors, a key feature of atypical antipsychotics, blocks the Gαₒ-mediated activation of phospholipase C (PLC).[20][22][23] This prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[21][22] The subsequent rise in intracellular calcium and activation of protein kinase C (PKC) are thus inhibited.[21] This modulation of serotonergic signaling in cortical regions is thought to contribute to the improved side-effect profile of these drugs.

Signaling Pathway Diagram: Gαq-Coupled 5-HT₂A Receptor

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Gene Expression, Neurotransmission) Ca->Response PKC->Response Serotonin Serotonin (Agonist) Serotonin->Receptor Activates Antagonist Piperazine Derivative (Antagonist) Antagonist->Receptor Blocks

Sources

Validation

benchmarking 1-(2-Adamantyl)piperazine against established therapeutic agents

Benchmarking 1-(2-Adamantyl)piperazine Derivatives Against Established Chemotherapeutics: A Comprehensive Comparison Guide The continuous evolution of drug resistance in oncology demands the development of novel pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1-(2-Adamantyl)piperazine Derivatives Against Established Chemotherapeutics: A Comprehensive Comparison Guide

The continuous evolution of drug resistance in oncology demands the development of novel pharmacophores that can bypass traditional failure points. This guide provides an in-depth technical benchmark of 1-(2-Adamantyl)piperazine derivatives —a promising new class of multi-modal therapeutic agents—against established clinical standards such as Dacarbazine (DTIC) and Paclitaxel (PTX).

By synthesizing structural rationale, mechanistic pathways, and quantitative experimental data, this guide equips drug development professionals with a self-validating framework for evaluating these novel scaffolds.

Pharmacological Context & Structural Rationale

The design of 1-(2-Adamantyl)piperazine derivatives is rooted in rational structural hybridization.

  • The Adamantane Core: Incorporating an adamantane scaffold significantly increases the lipophilicity and three-dimensional bulk of the molecule. This enhances cellular membrane penetration and drug-like properties without causing a proportional increase in systemic cytotoxicity[1].

  • The Piperazine Moiety: Piperazine acts as a highly versatile, basic linker that facilitates target binding (such as interacting with sigma receptors) and modulates multiple intracellular death pathways[2].

Together, this hybridization yields compounds (specifically derivatives designated as Compounds 6, 7, and 13) that exhibit highly selective antiproliferative activity against aggressive malignancies, including melanoma, cervical carcinoma (HeLa), and triple-negative breast cancer (MDA-MB-231)[1][2].

Mechanistic Benchmarking: Signaling Pathways

To objectively benchmark a novel agent, we must first map its mechanism of action (MOA) against established drugs. Traditional chemotherapeutics often rely on singular primary pathways, making them susceptible to targeted resistance mutations.

  • Dacarbazine (DTIC): DTIC is a prodrug that requires hepatic P450 metabolism to form a reactive methyldiazonium cation. This cation acts as a DNA alkylating agent, damaging nucleic acids across all cell cycle phases to induce apoptosis[3].

  • Paclitaxel (PTX): PTX is a cytoskeletal inhibitor that binds to β -tubulin, stabilizing microtubules and preventing their depolymerization. This triggers a prolonged G2/M cell cycle arrest, eventually leading to apoptosis[4].

  • 1-(2-Adamantyl)piperazine Derivatives: Unlike the single-pathway agents above, these novel derivatives operate via a multi-modal mechanism. Western blot analyses confirm that they simultaneously trigger autophagy (evidenced by robust LC3 accumulation) and apoptosis (evidenced by procaspase-3 decrease and PARP cleavage)[1]. This dual-pathway induction creates a redundant lethal mechanism that is far more difficult for cancer cells to evade.

MOA Adamantyl 1-(2-Adamantyl)piperazine LC3 LC3 Accumulation (Autophagy) Adamantyl->LC3 PARP PARP Cleavage & Procaspase-3 Decrease Adamantyl->PARP Death1 Multiple Cell Death Pathways LC3->Death1 PARP->Death1 DTIC Dacarbazine (DTIC) Metabolism Hepatic P450 Activation (Methyldiazonium) DTIC->Metabolism DNA DNA Alkylation Metabolism->DNA Death2 Apoptosis DNA->Death2 PTX Paclitaxel (PTX) Microtubule Microtubule Stabilization PTX->Microtubule Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Death3 Apoptosis Arrest->Death3

Diagram 1: Mechanistic comparison of 1-(2-Adamantyl)piperazine vs. established agents.

Quantitative Performance Data

The table below summarizes the in vitro half-maximal inhibitory concentrations (IC50) of the most active 1-(2-Adamantyl)piperazine derivative (Compound 13) against standard chemotherapeutics.

Note: DTIC exhibits artificially high in vitro IC50 values because it is a prodrug lacking hepatic activation in standard cell culture environments[3].

Therapeutic AgentHeLa (Cervical) IC50MDA-MB-231 (Breast) IC50Melanoma IC50Primary MOA
1-(2-Adamantyl)piperazine 8.4 μM[2]6.8 μM[2]< 10 μM[1]Autophagy & Apoptosis
Dacarbazine (DTIC) N/AN/A120 - 430 μM[3][5]DNA Alkylation
Paclitaxel (PTX) ~0.007 μM~15.8 μM[4]~0.01 μMMicrotubule Stabilization

Data Synthesis: While Paclitaxel remains exceptionally potent in highly susceptible lines like HeLa, 1-(2-Adamantyl)piperazine derivatives demonstrate highly competitive, low-micromolar efficacy in notoriously difficult-to-treat models like triple-negative breast cancer (MDA-MB-231) and melanoma[1][2].

Experimental Workflows & Protocols

Robust benchmarking requires a self-validating experimental system. Relying solely on metabolic assays (e.g., MTT) can yield false positives, as some compounds alter mitochondrial respiration without actually inducing cell death. To ensure data integrity, we utilize a protein-mass-dependent viability assay cross-validated by mechanistic immunoblotting.

Workflow Compound Compound Preparation (Adamantyl-Piperazine) SRB SRB Viability Assay (Dose-Response) Compound->SRB Treat Cells IC50 IC50 Determination SRB->IC50 Quantify Western Western Blotting (Mechanistic Validation) IC50->Western Select Doses Lead Lead Candidate Selection Western->Lead Confirm MOA

Diagram 2: Self-validating experimental workflow for compound benchmarking.

Protocol 1: SRB Cytotoxicity Assay (Protein-Mass Dependent)

Causality: The Sulforhodamine B (SRB) assay binds stoichiometrically to basic amino acids under mild acidic conditions. By measuring total cellular protein mass rather than mitochondrial enzyme activity, it provides a highly stable, artifact-free reflection of true cell proliferation.

  • Seeding: Seed target cells (e.g., MDA-MB-231) in 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.

  • Treatment: Expose cells to a logarithmic concentration gradient (0.1 μM to 100 μM) of the 1-(2-Adamantyl)piperazine derivative. Include PTX as a positive control and 0.1% DMSO as a vehicle control. Incubate for 72 hours.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the culture medium and incubate at 4°C for 1 hour. Causality: TCA instantly precipitates proteins and fixes the cells to the plate, halting all biological degradation and locking the cellular state at the exact 72-hour mark.

  • Staining: Wash plates thoroughly with deionized water, air dry, and add 0.4% SRB solution (dissolved in 1% acetic acid) for 30 minutes at room temperature.

  • Quantification: Wash away unbound dye with 1% acetic acid. Solubilize the protein-bound dye using 10 mM Tris base (pH 10.5) and read the optical density at 515 nm using a microplate reader. Calculate the IC50 via non-linear regression analysis.

Protocol 2: Mechanistic Validation via Western Blot

Causality: To prove that the reduction in protein mass observed in the SRB assay is driven by programmed cell death rather than non-specific necrosis or simple cytostasis, we must probe for specific molecular markers of apoptosis and autophagy.

  • Lysate Preparation: Treat cells at 0.5x, 1x, and 2x the calculated IC50 for 24 hours. Lyse the cells using cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Causality: Inhibitors are critical to prevent the rapid degradation of transient signaling proteins like cleaved PARP.

  • Electrophoresis & Transfer: Resolve 30 μg of total protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane for LC3-I/II (to confirm autophagosome formation), Procaspase-3, and cleaved PARP (to confirm executioner caspase activation). Use GAPDH as a loading control.

  • Detection: Utilize enhanced chemiluminescence (ECL) for band visualization. A concurrent decrease in procaspase-3 and an increase in the LC3-II/LC3-I ratio definitively validates the dual-pathway mechanism[1].

Conclusion

1-(2-Adamantyl)piperazine derivatives represent a highly promising, multi-modal class of therapeutic agents. By simultaneously inducing both autophagic and apoptotic pathways, they offer a strategic mechanistic advantage over established single-target agents like Dacarbazine and Paclitaxel. Their low-micromolar efficacy against recalcitrant malignancies positions them as strong lead candidates for further preclinical development.

References

  • Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. PubMed (nih.gov). 2

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. 1

  • Dacarbazine (NCI C04717, NSC 45388, CAS Number: 4342-03-4). Cayman Chemical. 3

  • Dacarbazine Causes Transcriptional Up-Regulation of Interleukin 8 and Vascular Endothelial Growth Factor in Melanoma Cells. AACR Journals.5

  • Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines. Biomedad. 4

  • Gold Half-Shell-Coated Paclitaxel-Loaded PLGA Nanoparticles for the Targeted Chemo-Photothermal Treatment of Cancer. Sergas. Link

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Comparative

A Comparative Analysis of the Safety Profiles of Adamantane Compounds: A Guide for Researchers

The rigid, tricyclic cage-like structure of adamantane has made it a privileged scaffold in medicinal chemistry, leading to the development of several successful drugs with diverse therapeutic applications. From antivira...

Author: BenchChem Technical Support Team. Date: March 2026

The rigid, tricyclic cage-like structure of adamantane has made it a privileged scaffold in medicinal chemistry, leading to the development of several successful drugs with diverse therapeutic applications. From antiviral and antiparkinsonian agents to treatments for Alzheimer's disease and acne, adamantane derivatives have demonstrated significant clinical utility. However, the unique physicochemical properties conferred by the adamantane moiety also influence their safety profiles. This guide provides a comprehensive comparative analysis of the safety of four prominent adamantane-based drugs: amantadine, rimantadine, memantine, and adapalene. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical and non-clinical data to offer a nuanced understanding of the potential toxicities associated with this important class of compounds.

Introduction to Adamantane and its Derivatives

The adamantane core, a diamondoid hydrocarbon, provides a lipophilic and sterically demanding framework that can modulate the pharmacokinetic and pharmacodynamic properties of a drug. This has been exploited to create compounds that interact with specific biological targets, such as viral ion channels and neuronal receptors. The four compounds discussed in this guide represent the diverse applications of adamantane chemistry:

  • Amantadine: An early antiviral agent also used in the treatment of Parkinson's disease.

  • Rimantadine: A derivative of amantadine, developed as an antiviral with a potentially improved safety profile.

  • Memantine: An N-methyl-D-aspartate (NMDA) receptor antagonist for the treatment of moderate-to-severe Alzheimer's disease.

  • Adapalene: A third-generation topical retinoid for the treatment of acne vulgaris.

This guide will delve into the specific safety concerns for each compound, supported by experimental data, and provide detailed protocols for key safety assessment assays.

Comparative Safety Profiles

A direct comparison of the safety profiles of these four adamantane derivatives reveals distinct patterns of adverse effects, largely dictated by their route of administration and primary mechanism of action.

Table 1: Comparative Incidence of Common Adverse Events (%)
Adverse EventAmantadineRimantadineMemantineAdapalene (Topical)Placebo (Systemic)
Nervous System
Dizziness11.3[1]1-3[2]6.3[3][4]N/A5.7[3][4]
Insomnia4.8[1]1-3[2]≥1[5]N/A-
Confusion10.6 (elderly)[6][7][8]0.6 (elderly)[6][7][8]≥1[5]N/A-
Hallucinations6.5[1]<1≥1[5]N/A-
Headache-1-3[2]5.2-5.6[3][4][6]N/A3.7-5.1[3][4][6]
Gastrointestinal
NauseaCommon[9]1-3[2]≥1[7]N/A-
Dry Mouth4.8[1]<1-N/A-
Constipation-<14.6-11.5[3][10]N/A2.6-10.3[3][10]
Dermatological
Erythema---up to 60[11]-
Dryness/Scaling---up to 60[11]-
Stinging/Burning---up to 71[11]-

Note: Incidence rates can vary depending on the patient population, dosage, and study design. N/A indicates the adverse event is not typically associated with the drug or route of administration.

In-Depth Safety Analysis of Individual Compounds

Amantadine

Amantadine's safety profile is primarily characterized by its effects on the central nervous system (CNS).[7] Its ability to antagonize NMDA receptors and influence dopaminergic neurotransmission contributes to both its therapeutic effects and its adverse reactions.[12][13]

  • Neurotoxicity: The most frequently reported adverse effects are dizziness, insomnia, and nervousness.[1] More severe neurotoxic effects can include confusion, hallucinations, and in rare cases, seizures.[7] These effects are often dose-dependent and more common in the elderly or those with renal impairment.[7][8] In a comparative study, 18.6% of elderly patients receiving amantadine experienced a CNS adverse event, compared to 1.9% of those receiving rimantadine.[6][7][8] Confusion was the most common event, occurring in 10.6% of the amantadine group.[6][7][8]

  • Hepatotoxicity: Clinically apparent liver injury from amantadine is considered unlikely.[6]

Rimantadine

Rimantadine, a structural analog of amantadine, was developed with the aim of improving upon the safety profile of its predecessor. Clinical data suggests a lower incidence of CNS side effects compared to amantadine.[6][7][8][15][16][17][18][19]

  • Neurotoxicity: While rimantadine can still cause CNS effects such as insomnia, dizziness, and nervousness, these are generally reported to be less frequent and severe than with amantadine.[17][18][19] A study in healthy adults found that at a dosage of 300 mg/day, amantadine recipients had a significantly greater frequency and severity of CNS complaints compared to rimantadine recipients.[17][18][19]

  • Cardiotoxicity: Preclinical and clinical data on rimantadine's cardiotoxicity are less extensive than for amantadine. However, given its structural similarity, a degree of caution regarding cardiovascular effects is warranted, especially at higher doses or in patients with underlying cardiac conditions.

  • Hepatotoxicity: Similar to amantadine, rimantadine is considered unlikely to cause clinically significant liver injury.[6][20] This is likely due to its minimal hepatic metabolism, with the drug being largely excreted unchanged in the urine.[6]

Memantine

Memantine is a non-competitive NMDA receptor antagonist with a distinct pharmacological profile that contributes to its generally favorable safety profile in the treatment of Alzheimer's disease.[4][21]

  • Neurotoxicity: The most common CNS adverse effects are dizziness, headache, and confusion, with an incidence often comparable to placebo in clinical trials.[3][4] In a pooled analysis of six placebo-controlled trials, the incidence of dizziness was 6.3% for memantine versus 5.7% for placebo, and for headache, it was 5.2% versus 3.7%.[3][4] Unlike other NMDA receptor antagonists, memantine's low to moderate affinity and rapid, voltage-dependent kinetics are thought to spare normal synaptic activity, thereby reducing the risk of more severe psychotomimetic effects.[21]

  • Cardiotoxicity: While some case reports have suggested a potential for QT prolongation, larger controlled studies in healthy volunteers have not shown a clinically significant effect of memantine on the QT interval at therapeutic doses.[15][16][22] Therefore, the risk of cardiotoxicity with memantine is considered low.

  • Hepatotoxicity: There is no evidence to suggest that memantine is associated with hepatotoxicity.

Adapalene

As a topically applied retinoid, the safety profile of adapalene is primarily related to local skin reactions. Systemic absorption is low, and therefore, systemic adverse effects are minimal.[2][14]

  • Dermatological Toxicity: The most common side effects are erythema, dryness, scaling, and a burning or stinging sensation at the site of application.[11] These effects are typically mild to moderate in severity and tend to decrease with continued use.[23] Comparative studies have consistently shown that adapalene is better tolerated than other topical retinoids, such as tretinoin and tazarotene.[3][24][25] The irritancy potential is assessed using a scoring system for erythema, dryness, and other local reactions.[24][26]

  • Systemic Toxicity: Due to its low systemic absorption, the risk of systemic toxicity with topical adapalene is considered negligible.[2][14] Reproductive and developmental toxicity studies in animals at high oral doses have shown some effects, but these are not considered relevant to the topical use in humans.[27]

Mechanisms of Toxicity

The adverse effects of adamantane derivatives are directly linked to their mechanisms of action and off-target effects.

Neurotoxicity of Amantadine and Memantine

The neurotoxic effects of amantadine and memantine are primarily mediated through their interaction with the NMDA receptor. However, their differing affinities and kinetics at this receptor, as well as their interactions with other neurotransmitter systems, result in distinct neurotoxicity profiles.

cluster_Amantadine Amantadine Neurotoxicity cluster_Memantine Memantine Neurotoxicity Amantadine Amantadine NMDA_Antagonism_A NMDA Receptor Antagonism (Lower Affinity) Amantadine->NMDA_Antagonism_A Dopamine_Release Increased Dopamine Release Amantadine->Dopamine_Release Dopamine_Reuptake Dopamine Reuptake Inhibition Amantadine->Dopamine_Reuptake CNS_Effects_A Dizziness, Insomnia, Confusion, Hallucinations NMDA_Antagonism_A->CNS_Effects_A Dopamine_Release->CNS_Effects_A Dopamine_Reuptake->CNS_Effects_A Memantine Memantine NMDA_Antagonism_M NMDA Receptor Antagonism (Moderate Affinity, Voltage-Dependent) Memantine->NMDA_Antagonism_M CNS_Effects_M Dizziness, Headache, Confusion (Milder) NMDA_Antagonism_M->CNS_Effects_M

Caption: Mechanisms of Amantadine and Memantine Neurotoxicity.

Amantadine's lower affinity for the NMDA receptor and its additional effects on the dopaminergic system contribute to a broader range of CNS side effects, including a higher incidence of more severe reactions like hallucinations.[21][28] In contrast, memantine's more selective, voltage-dependent antagonism of the NMDA receptor is thought to preserve normal physiological neurotransmission, leading to a more favorable neurotoxicity profile.[4][21]

Cardiotoxicity of Amantadine

The potential for amantadine to cause QT prolongation is a significant safety concern. This is believed to result from the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.

Amantadine Amantadine hERG_Blockade hERG K+ Channel Blockade Amantadine->hERG_Blockade Repolarization_Delay Delayed Ventricular Repolarization hERG_Blockade->Repolarization_Delay QT_Prolongation QT Interval Prolongation Repolarization_Delay->QT_Prolongation Torsades_de_Pointes Increased Risk of Torsades de Pointes QT_Prolongation->Torsades_de_Pointes

Caption: Mechanism of Amantadine-Induced Cardiotoxicity.

While quantitative data on the hERG inhibitory potency (IC50) of amantadine is not consistently reported in publicly available literature, its potential to prolong the QT interval necessitates careful monitoring in patients with cardiovascular risk factors.

Dermatological Toxicity of Adapalene

Adapalene's primary side effects are localized to the skin and are a consequence of its mechanism of action as a retinoid.

Adapalene Adapalene RAR_Binding Selective Binding to Retinoic Acid Receptors (RAR-β and RAR-γ) Adapalene->RAR_Binding Gene_Transcription Modulation of Gene Transcription RAR_Binding->Gene_Transcription Cellular_Effects Normalization of Keratinocyte Differentiation and Proliferation Gene_Transcription->Cellular_Effects Skin_Irritation Erythema, Dryness, Scaling, Stinging/Burning Cellular_Effects->Skin_Irritation

Caption: Mechanism of Adapalene-Induced Skin Irritation.

Adapalene's selective binding to specific retinoic acid receptors (RARs) is thought to contribute to its better tolerability profile compared to less selective retinoids.[14] This targeted action normalizes follicular epithelial differentiation, a key factor in the pathogenesis of acne, but can also lead to the common side effects of retinoid therapy.

Experimental Protocols for Safety Assessment

The evaluation of the safety of adamantane derivatives relies on a battery of in vitro and in vivo assays. The following are representative protocols for key toxicity endpoints.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., neuronal cell lines for neurotoxicity, hepatocytes for hepatotoxicity) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the adamantane compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

In Vivo Neurotoxicity Assessment (Rodent Model)

This protocol is based on the OECD Test Guideline 424 for neurotoxicity studies in rodents.[3][5][10][29]

Objective: To assess the potential for a test substance to cause neurotoxicity following repeated administration.

Protocol:

  • Animal Model: Use a suitable rodent species (e.g., Wistar or Sprague-Dawley rats), with an equal number of males and females per group.

  • Dose Administration: Administer the adamantane compound daily via an appropriate route (e.g., oral gavage) for a specified period (e.g., 28 or 90 days). Include at least three dose levels and a vehicle control group.

  • Clinical Observations: Conduct detailed clinical observations daily, noting any signs of neurotoxicity such as changes in posture, gait, reactivity, and the presence of tremors or convulsions.

  • Functional Observational Battery (FOB): At specified intervals, perform a battery of functional tests to assess sensory, motor, and autonomic function. This may include assessments of grip strength, locomotor activity, and sensory responses.

  • Neuropathology: At the end of the study, perfuse a subset of animals from each group and collect brain and peripheral nervous system tissues for histopathological examination.

  • Data Analysis: Analyze the data for dose-related effects on clinical signs, functional parameters, and neuropathological findings to determine a No-Observed-Adverse-Effect Level (NOAEL).

In Vitro Hepatotoxicity Assessment (Primary Human Hepatocytes)

Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity testing due to their metabolic competence.

Objective: To evaluate the potential of a test substance to cause direct cytotoxicity to human liver cells.

Protocol:

  • Hepatocyte Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and allow them to form a monolayer.

  • Compound Treatment: Expose the hepatocytes to a range of concentrations of the adamantane compound for a defined period (e.g., 24 or 48 hours).

  • Cytotoxicity Endpoints: Assess cytotoxicity using multiple endpoints, such as:

    • LDH Leakage: Measure the release of lactate dehydrogenase into the culture medium as an indicator of membrane damage.

    • ATP Content: Quantify intracellular ATP levels as a measure of mitochondrial function and cell viability.

    • Caspase Activity: Measure the activity of caspases 3 and 7 to assess the induction of apoptosis.

  • Data Analysis: Determine the concentration-response relationships for each endpoint to identify potential mechanisms of hepatotoxicity and to calculate EC50 values.

Conclusion and Future Directions

The adamantane scaffold has proven to be a valuable asset in drug discovery, yielding therapies for a range of challenging diseases. However, as this comparative analysis demonstrates, the safety profiles of adamantane derivatives are diverse and require careful consideration. The systemically administered compounds, amantadine, rimantadine, and memantine, primarily exhibit CNS effects, with amantadine showing a greater propensity for more severe neurotoxicity and potential cardiotoxicity. Rimantadine offers a more favorable CNS safety profile compared to amantadine. Memantine, with its unique NMDA receptor antagonism, is generally well-tolerated. Adapalene's safety concerns are almost exclusively limited to local skin irritation.

For drug development professionals, a thorough understanding of these safety profiles is crucial for the design of new adamantane-based therapeutics with improved safety margins. Future research should focus on:

  • Structure-Toxicity Relationships: Elucidating the specific structural features of the adamantane core and its substituents that contribute to off-target effects, particularly hERG channel blockade and adverse CNS effects.

  • Predictive In Vitro Models: Developing and validating more predictive in vitro models of neurotoxicity and cardiotoxicity to better screen adamantane derivatives in early drug discovery.

  • Personalized Medicine: Identifying genetic or physiological factors that may predispose individuals to the adverse effects of certain adamantane drugs.

By applying the principles of safe drug design and utilizing robust preclinical safety assessment strategies, the full therapeutic potential of the adamantane scaffold can continue to be realized while minimizing risks to patients.

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